JAK2 JH2 binder-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H25N7O6S |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
5-[4-[[5-amino-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbonyl]amino]phenyl]-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35) |
InChI Key |
KMNBCUUTUMNJGS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Allosteric Mechanism of a Potent JAK2 Pseudokinase Domain Ligand: A Technical Guide
The Janus kinase 2 (JAK2) protein is a critical mediator of signal transduction for a host of cytokines and hormones, playing a central role in hematopoiesis and immune function. Structurally, JAK2 comprises a C-terminal tyrosine kinase domain (JH1) responsible for its catalytic activity, and an adjacent pseudokinase domain (JH2). The JH2 domain, despite its limited catalytic function, serves as a crucial allosteric regulator of the JH1 domain's activity. The discovery of gain-of-function mutations within the JH2 domain, most notably the V617F mutation prevalent in myeloproliferative neoplasms (MPNs), has highlighted this domain as a key therapeutic target.[1][2][3][4] Unlike conventional ATP-competitive inhibitors that target the highly conserved JH1 domain and often suffer from off-target effects and limited efficacy against mutant forms, molecules that bind to the JH2 domain offer a promising alternative for achieving selective, allosteric inhibition.[5][6]
This technical guide focuses on JAK2 JH2 binder-1 (also referred to as compound 11), a potent and selective small molecule ligand for the JAK2 pseudokinase domain.[7] We will delve into its discovery, mechanism of action, and the experimental methodologies used for its characterization, providing a comprehensive resource for researchers in kinase signaling and drug development.
Discovery Paradigm: Targeting the Allosteric Engine
The identification of small molecules that selectively bind to the JAK2 JH2 domain has been a significant endeavor in kinase drug discovery. The general approach involves high-throughput screening of large compound libraries to identify initial hits that bind to the ATP-binding pocket of the isolated JH2 domain.[1][8][9] These screens often yield a low hit rate, underscoring the unique structural characteristics of the JAK2 JH2 ATP-binding pocket compared to active kinase domains.[1][8][9] Initial hits are then subjected to rigorous characterization using biophysical and structural methods to confirm their binding mode and affinity.[1][10] Subsequent structure-based drug design and medicinal chemistry efforts focus on optimizing these initial scaffolds to enhance potency, selectivity over the JH1 domain, and cell permeability.[4] this compound emerged from such optimization campaigns, demonstrating high affinity and selectivity for the pseudokinase domain.[7]
Mechanism of Action: Allosteric Inhibition of a Hyperactive Kinase
The JH2 domain tonically inhibits the catalytic activity of the JH1 domain in wild-type JAK2.[2][11] The V617F mutation in the JH2 domain disrupts this autoinhibitory regulation, leading to constitutive activation of the JH1 kinase and downstream signaling pathways, primarily the JAK-STAT pathway.[1][3]
JAK2 JH2 binders, including this compound, function as allosteric inhibitors. By binding to the ATP pocket of the JH2 domain, they can stabilize an autoinhibitory conformation, effectively "clamping" the kinase in an inactive state.[1] This mechanism is distinct from traditional kinase inhibitors that compete with ATP in the active JH1 domain. A key therapeutic advantage of this approach is the potential to selectively inhibit the hyperactive state of the pathogenic JAK2 V617F mutant while having minimal impact on the wild-type protein.[1][10][11][12] In cellular contexts, the binding of this compound leads to the complete inhibition of STAT5 phosphorylation, a critical downstream event in the JAK-STAT signaling cascade, in cells expressing both wild-type and V617F forms of JAK2.[7]
Quantitative Data Summary
The efficacy and selectivity of JAK2 JH2 binders are determined through rigorous quantitative analysis. The following tables summarize the binding affinities and cellular activities of key compounds targeting the JAK2 JH2 domain.
Table 1: Binding Affinity of Small Molecules to JAK2 Domains
| Compound | Target Domain | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| This compound (Cmpd 11) | JAK2 JH2 | 37.1 nM (Kd) | Not Specified | [7] |
| JNJ-7706621 | JAK2 JH2 | 106 nM (Kd) | ITC | [3] |
| JAK2 JH1 | 31 nM (Kd) | ITC | [3] | |
| AT9283 | JAK2 JH2 | 1323 nM (Kd) | ITC | [11] |
| JAK2 JH1 | 11 nM (Kd) | ITC | [11] | |
| Reversine | JAK2 JH2 V617F | High-affinity binder | FP | [9] |
| JAK2 JH1 | Binds | FP | [9] | |
| Diaminotriazole Analog 18 | JAK2 JH2 | Micromolar (IC50) | FP | [9] |
| JAK2 JH1 | Weaker binding | FP | [9] |
Note: ITC refers to Isothermal Titration Calorimetry, FP refers to Fluorescence Polarization.
Table 2: Cellular and In Vivo Activity of this compound
| Assay Type | Cell Line / Model | Treatment | Effect | Reference |
| STAT5 Phosphorylation | WT and V617F JAK2 expressing cells | 20 µM, 1-48 hours | Complete inhibition of STAT5 phosphorylation | [7] |
| Antitumor Activity | C.B-17 SCID-beige mouse xenograft model | 25 mg/kg, i.v., 3x/week for 3 weeks | Significant reduction in tumor volume and inhibition of tumor growth | [7] |
Key Experimental Protocols
The characterization of JAK2 JH2 binders relies on a suite of specialized biochemical and cellular assays.
Fluorescence Polarization (FP) Binding Assay
This is a common high-throughput method to determine the binding affinity of test compounds to the JAK2 JH2 domain.[13][14]
Principle: The assay measures the change in polarization of fluorescent light emitted from a small fluorescent probe (tracer) that binds to the JAK2 JH2 domain. When the tracer is bound to the much larger protein, it tumbles slowly in solution, and the emitted light is highly polarized. When a test compound displaces the tracer from the protein's binding pocket, the small, unbound tracer tumbles rapidly, and the emitted light is depolarized. The degree of polarization is therefore proportional to the amount of tracer bound to the protein.
Methodology:
-
Reagents: Purified recombinant human JAK2 JH2 protein, a fluorescently labeled tracer (e.g., BODIPY-labeled ATP or a high-affinity ligand), assay buffer, and test compounds.[13][14]
-
Assay Setup: The assay is typically performed in a 384-well microplate format.[13]
-
Incubation: A constant concentration of JAK2 JH2 protein and the fluorescent tracer are incubated together in the wells.
-
Competition: Serial dilutions of the test compound are added to the wells. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a microplate reader capable of FP measurements.[13]
-
Data Analysis: The FP values are plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the bound tracer.[9]
Cellular STAT5 Phosphorylation Assay
This assay assesses the functional consequence of JH2 binding by measuring the inhibition of a key downstream signaling event.
Principle: Upon activation, JAK2 phosphorylates STAT5. The level of phosphorylated STAT5 (pSTAT5) can be quantified to determine the inhibitory activity of a compound on the JAK2 signaling pathway within a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line, such as HEL cells (which endogenously express JAK2 V617F) or other cells engineered to express either wild-type or mutant JAK2.[4]
-
Compound Treatment: Cells are treated with various concentrations of the JAK2 JH2 binder for a specified duration (e.g., 1 to 48 hours).[7]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Quantification of pSTAT5:
-
Western Blotting: Total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSTAT5 and total STAT5 (as a loading control). The band intensities are quantified to determine the relative level of STAT5 phosphorylation.
-
ELISA/HTRF: Alternatively, high-throughput methods like ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) can be used for quantification in a plate-based format, offering higher throughput for dose-response studies.
-
-
Data Analysis: The level of pSTAT5 is normalized to total STAT5 and plotted against the compound concentration to determine the IC50 for cellular inhibition.
Conclusion
The targeting of the JAK2 pseudokinase domain represents a paradigm shift in the development of JAK2 inhibitors. By moving away from the active site of the kinase domain to an allosteric regulatory site, it is possible to develop highly selective molecules. This compound exemplifies the potential of this strategy, demonstrating potent binding to the JH2 domain and translating this into the inhibition of downstream signaling and significant antitumor activity in preclinical models.[7] The detailed methodologies and quantitative data presented herein provide a framework for the continued discovery and characterization of novel allosteric modulators of JAK2, with the ultimate goal of developing more effective and safer therapies for patients with myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of JAK2 with lysine-reactive compounds that bind the pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders (Journal Article) | OSTI.GOV [osti.gov]
- 11. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Janus Kinase 2 (JAK2) JH2 Domain: A Pseudokinase with a Critical Regulatory Role in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[1] These kinases are essential for a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] A unique architectural feature of JAKs is the presence of two tandem kinase domains: a C-terminal catalytically active kinase domain (JH1) and an adjacent, catalytically impaired pseudokinase domain (JH2).[1][3] Historically considered an inert structural component, the JH2 domain of JAK2 has emerged as a critical negative regulator of the JH1 domain's kinase activity.[4][5] The discovery of gain-of-function mutations within the JAK2 JH2 domain, most notably the V617F mutation, as the primary driver of myeloproliferative neoplasms (MPNs) has underscored its profound importance in both normal physiology and pathology.[6][7] This guide provides a comprehensive technical overview of the structure, function, and therapeutic targeting of the JAK2 JH2 domain.
I. Structure of the JAK2 JH2 Domain
The crystal structure of the human JAK2 JH2 domain reveals that it adopts a prototypical protein kinase fold, consisting of an N-lobe and a C-lobe.[8][9] The N-lobe is primarily composed of β-sheets, while the C-lobe is predominantly α-helical.[9][10] Despite its classification as a pseudokinase due to the substitution of key catalytic residues, the JH2 domain surprisingly binds ATP with significant affinity.[8][11]
The binding of Mg-ATP occurs in the cleft between the N and C lobes, but in a non-canonical fashion, which contributes to a higher binding affinity compared to typical active kinases.[9][12] The V617F mutation, located in the loop between β-strands 4 and 5 in the N-lobe, induces a conformational change that is thought to rigidify the αC helix, a key regulatory element.[8][9] This structural alteration is believed to be a critical event in the subsequent constitutive activation of the JH1 kinase domain.[8][13]
II. Function of the JAK2 JH2 Domain
A. Autoinhibition of the JH1 Kinase Domain
The primary function of the JAK2 JH2 domain is to act as an intramolecular inhibitor of the adjacent JH1 kinase domain.[4][5] This autoinhibition is crucial for maintaining JAK2 in an inactive state in the absence of cytokine stimulation.[4] The inhibitory action is mediated by a direct physical interaction between the JH2 and JH1 domains.[4][14] Molecular modeling and mutagenesis studies have identified key residues at the JH1-JH2 interface. This interaction sterically hinders the JH1 domain, preventing its activation.[15]
Deletion of the JH2 domain leads to a significant increase in the basal kinase activity of JAK2.[4] Furthermore, co-expression of the isolated JH2 domain can inhibit the activity of the isolated JH1 domain in trans, demonstrating the direct inhibitory nature of this interaction.[4]
B. The Pseudokinase as an Active Kinase
Contrary to its initial classification, the JAK2 JH2 domain possesses a low level of intrinsic dual-specificity kinase activity, capable of phosphorylating both serine and tyrosine residues.[8][16] It has been shown to autophosphorylate on two specific negative regulatory sites: Serine 523 and Tyrosine 570.[8][16] Phosphorylation at these sites is thought to enhance the autoinhibitory function of the JH2 domain.[16] The catalytic activity of JH2 is significantly lower than that of JH1, estimated to be around 10% of the JH1 activity.[16]
C. Role in Myeloproliferative Neoplasms (MPNs)
The discovery of the somatic V617F mutation in the JH2 domain of JAK2 revolutionized the understanding and diagnosis of MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[6][17] This single amino acid substitution disrupts the autoinhibitory function of the JH2 domain, leading to constitutive, cytokine-independent activation of the JH1 kinase domain.[18] This uncontrolled signaling drives the excessive production of myeloid cells that characterizes these disorders.[3] Subsequent research has identified numerous other MPN-associated mutations within the JH2 domain, all of which are thought to relieve its inhibitory constraint on the JH1 domain.[16][19]
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the JAK2 JH2 domain's function and its interaction with ATP and inhibitors.
| Parameter | Value | Method | Reference |
| Kd for mant-ATP | ~1 µM | Fluorescence Spectroscopy | [8] |
| Kd for ATP | 1.3 µM | X-ray Crystallography | [10] |
| Kd for ATP | 24 µM (for TYK2 JH2) | Surface Plasmon Resonance | [11] |
| Kd for JNJ-7706621 | 106 nM | Isothermal Titration Calorimetry | [20] |
| Kd for AT9283 | 1323 nM | Isothermal Titration Calorimetry | [20] |
| Kd for BODIPY-ATP | 7 µM | Fluorescence Polarization | [21] |
| Kd for Tracer 5 | 0.2 µM | Fluorescence Polarization | [21] |
| Table 1: Ligand Binding Affinities for the JAK2 JH2 Domain. |
| Construct | Km for ATP | Method | Reference |
| JAK2 JH1-JH2 WT | 88 ± 9 µM | Peptide Microarray Kinase Assay | [6][22] |
| JAK2 JH1-JH2 V617F | 106 ± 11 µM | Peptide Microarray Kinase Assay | [6][22] |
| JAK2 JH1 only | 44 ± 6 µM | Peptide Microarray Kinase Assay | [6][22] |
| Table 2: Michaelis-Menten Constants (Km) for ATP. |
| Compound | Target | IC50 | Method | Reference |
| Compound 1 | Full-length WT JAK2 | 2.96 ± 0.41 µM | In vitro [γ−32P]ATP kinase assay | [23] |
| Compound 1 | Full-length V617F JAK2 | 11.05 ± 3.21 µM | In vitro [γ−32P]ATP kinase assay | [23] |
| Compound 10 | Full-length WT JAK2 | 46.53 ± 4.74 µM | In vitro [γ−32P]ATP kinase assay | [23] |
| Table 3: Inhibitor IC50 Values. |
IV. Experimental Protocols
This section provides an overview of key experimental methodologies used to study the JAK2 JH2 domain.
A. In Vitro Kinase Assay
This assay measures the phosphotransferase activity of JAK2 constructs.
-
Protein Expression and Purification: Recombinant JAK2 JH1, JH2, or JH1-JH2 constructs are expressed in an appropriate system (e.g., baculovirus-infected Sf9 insect cells) and purified using affinity chromatography (e.g., GST or His-tag).[5][23]
-
Reaction Mixture: The purified kinase is incubated in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT) with a peptide substrate (e.g., a STAT5-derived peptide) and [γ-³²P]ATP.[23]
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 15-30 minutes).[1][23]
-
Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are resolved by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.[23]
B. Fluorescence Polarization (FP) Assay
This assay is used to measure the binding of ligands to the JAK2 JH2 domain in a high-throughput format.
-
Reagents:
-
Purified JAK2 JH2 protein.
-
A fluorescently labeled probe that binds to the JH2 ATP-binding site (e.g., BODIPY-ATP or a custom-synthesized tracer).[21]
-
Test compounds (potential inhibitors).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
-
Assay Setup: In a microplate, the fluorescent probe is incubated with the JAK2 JH2 protein.
-
Competition: Test compounds are added to the wells to compete with the fluorescent probe for binding to the JH2 domain.
-
Measurement: The fluorescence polarization is measured using a microplate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.[21]
-
Data Analysis: The data is used to calculate the binding affinity (Kd or IC50) of the test compounds.[21]
C. Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the JAK2 gene to study the functional consequences of amino acid changes.
-
Plasmid Template: A plasmid containing the JAK2 cDNA is used as a template.
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid.[24]
-
Template Digestion: The parental, non-mutated plasmid is digested with the Dpn I restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).[24]
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
D. Mass Spectrometry for Phosphorylation Analysis
This powerful technique is used to identify and quantify phosphorylation sites on JAK2.
-
Protein Isolation: JAK2 is isolated from cells, often by immunoprecipitation.[2]
-
Proteolytic Digestion: The purified JAK2 is digested into smaller peptides using a protease such as trypsin.[2]
-
Phosphopeptide Enrichment (Optional but Recommended): Due to the low stoichiometry of phosphorylation, phosphopeptides are often enriched from the peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[2][25]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and the resulting fragmentation pattern is used to determine the peptide sequence and the precise location of the phosphate (B84403) group.[2][25]
-
Data Analysis: The MS/MS data is searched against a protein database to identify the phosphorylated peptides and their corresponding proteins.[25]
V. Visualizations
The following diagrams illustrate key concepts related to the JAK2 JH2 domain.
Figure 1: The canonical JAK-STAT signaling pathway.
Figure 2: Autoinhibition of the JAK2 JH1 domain by the JH2 domain.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 15. Molecular basis for pseudokinase-dependent autoinhibition of JAK2 tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Random Mutagenesis Reveals Residues of JAK2 Critical in Evading Inhibition by a Tyrosine Kinase Inhibitor | PLOS One [journals.plos.org]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation | PLOS One [journals.plos.org]
- 23. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
An In-depth Technical Guide on the Effect of JAK2 JH2 Binders on STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Janus kinase 2 (JAK2) signal transducer and activator of transcription 5 (STAT5) signaling pathway, the role of the JAK2 pseudokinase (JH2) domain, and the effects of small molecule binders targeting this domain on STAT5 phosphorylation. While the specific term "JAK2 JH2 binder-1" does not correspond to a universally recognized molecule in the scientific literature, this document focuses on the broader and more extensively researched class of small molecules designed to bind to the JAK2 JH2 domain.
The JAK2-STAT5 Signaling Pathway: A Core Mechanism in Cellular Regulation
The JAK2-STAT5 signaling cascade is a critical pathway that translates extracellular cytokine signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, most notably myeloproliferative neoplasms (MPNs).[2][3][4]
The canonical activation of the pathway proceeds as follows:
-
Cytokine Binding: A cytokine (e.g., erythropoietin, thrombopoietin, or growth hormone) binds to its corresponding transmembrane receptor.
-
Receptor Dimerization and JAK2 Activation: This binding event induces dimerization of the receptor chains, bringing the associated JAK2 proteins into close proximity. This allows for trans-phosphorylation and activation of the JAK2 enzymes.
-
STAT5 Recruitment and Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptor, creating docking sites for the SH2 domain of STAT5 proteins.[1][5] Once recruited, JAK2 phosphorylates a specific tyrosine residue on STAT5 (Y694 on STAT5A and Y699 on STAT5B).[6]
-
STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 (pSTAT5) molecules dissociate from the receptor, form homodimers or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, pSTAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
The JAK2 JH2 Pseudokinase Domain: A Regulatory Hub and Therapeutic Target
Janus kinases are characterized by the presence of two tandem kinase-like domains: a C-terminal tyrosine kinase domain (JH1) responsible for catalytic activity, and an adjacent pseudokinase domain (JH2).[7][8]
Function of the JH2 Domain: The JH2 domain, long considered catalytically inactive, is now understood to be a critical negative regulator of the JH1 domain's kinase activity.[5][9][10] It functions by directly interacting with and inhibiting the JH1 domain, thereby maintaining JAK2 in a low-activity state in the absence of cytokine stimulation.[9][10] Some studies have also shown that the JH2 domain possesses dual-specificity kinase activity, phosphorylating serine and tyrosine residues to negatively regulate JAK2.[9]
The V617F Mutation: The discovery of a prevalent somatic mutation, V617F, within the JH2 domain has underscored its regulatory importance. This mutation is a hallmark of MPNs.[2][7] The V617F substitution disrupts the autoinhibitory function of the JH2 domain, leading to constitutive (cytokine-independent) activation of the JH1 kinase domain, persistent STAT5 phosphorylation, and uncontrolled cell proliferation.[1][3][4]
Targeting the JH2 Domain: The presence of an ATP-binding pocket in the JH2 domain makes it a viable drug target.[11][12] The rationale for targeting the JH2 domain is twofold:
-
Selectivity: Developing small molecules that selectively bind to the JH2 domain of the mutated (e.g., V617F) JAK2 could offer a more targeted therapy with fewer side effects compared to inhibitors that target the highly conserved ATP-binding site of the JH1 domain.[11][12]
-
Allosteric Modulation: Binders could stabilize the autoinhibitory conformation of JAK2, effectively "switching off" the hyperactive kinase.
Effect of JAK2 JH2 Binders on STAT5 Phosphorylation
The development of small molecules that selectively bind to the JAK2 JH2 domain is an active area of research. However, the effect of these binders on downstream signaling, specifically STAT5 phosphorylation, is complex and not always inhibitory.
Observed Effects: Studies have identified several chemical scaffolds, including diaminotriazoles and diaminotriazoles, that can bind to the JAK2 JH2 domain.[12][13] A significant finding from this research is that several of these JH2-selective binders, despite engaging with their target, failed to inhibit STAT5 phosphorylation or the viability of MPN cells in culture.[12][13][14] This suggests that simple occupancy of the JH2 ATP-binding site by these low-affinity compounds is insufficient to allosterically inhibit the activity of the JH1 kinase domain.
In contrast, compounds that bind to both the JH1 and JH2 domains have been shown to inhibit MPN cell viability, though their effects are primarily driven by potent JH1 inhibition.[12][13]
Therapeutic Hypothesis: Despite these initial findings, the therapeutic potential of targeting the JH2 domain remains. Mutagenesis studies suggest that preventing ATP binding to the JH2 domain can selectively suppress the hyperactivity of pathogenic JAK2 mutants while having minimal impact on wild-type JAK2.[6] This indicates that the development of high-affinity, cell-permeable JH2 binders could be a promising strategy to selectively inhibit pathogenic JAK2 signaling and, consequently, STAT5 phosphorylation.[12]
Data Presentation: Inhibition of STAT5 Phosphorylation by JAK Inhibitors
While specific quantitative data for a "this compound" is not available, the following table presents representative data for well-characterized JAK inhibitors that primarily target the JH1 kinase domain. This illustrates how the inhibitory effects on STAT5 phosphorylation are typically quantified and reported.
| Compound | Primary Target(s) | Cell Line | Assay Stimulant | IC50 for pSTAT5 Inhibition (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | TF-1 | EPO | 281 | [15] |
| NVP-BSK805 | JAK2 | Ba/F3-EpoR | Epo | ~100-200 | [8] |
| Fedratinib | JAK2 | SET-2 | Constitutive | 263 | [15] |
| Momelotinib | JAK1, JAK2 | HEL | Constitutive | 320 | [15] |
Note: IC50 values are context-dependent and can vary based on the cell line, stimulus, and assay conditions.
Experimental Protocols for Assessing STAT5 Phosphorylation
The following are standard methodologies used to quantify the phosphorylation status of STAT5 in response to treatment with a test compound.
Western Blotting
This technique allows for the semi-quantitative detection of phosphorylated STAT5 (pSTAT5) relative to the total amount of STAT5 protein in cell lysates.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEL cells with endogenous JAK2 V617F, or Ba/F3 cells engineered to express a specific JAK2 mutant) to a suitable density. Treat cells with the JAK2 JH2 binder at various concentrations for a predetermined time. Include positive (e.g., Ruxolitinib) and negative (vehicle, e.g., DMSO) controls.
-
Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Y694).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software. The effect of the compound is determined by the ratio of pSTAT5 to total STAT5.
Flow Cytometry (Phosflow)
Phosflow is a high-throughput technique that allows for the quantitative measurement of phosphorylated proteins at the single-cell level.
Methodology:
-
Cell Stimulation and Treatment: Suspend cells in an appropriate buffer. Pre-incubate the cells with the test compound or controls. Stimulate the JAK2-STAT5 pathway with a relevant cytokine (e.g., IL-3, EPO) for a short period (typically 15-30 minutes).
-
Fixation: Immediately stop the stimulation by fixing the cells with a crosslinking agent like paraformaldehyde. This preserves the intracellular signaling state.
-
Permeabilization: Permeabilize the cells, often with cold methanol, to allow antibodies to access intracellular epitopes.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5. Co-staining with antibodies against cell surface markers can allow for the analysis of specific cell subpopulations.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. The level of STAT5 phosphorylation is measured by the mean fluorescence intensity (MFI) of the pSTAT5-specific antibody in the cell population of interest. Dose-response curves can be generated by plotting the MFI against the concentration of the test compound.
References
- 1. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone marrow phospho-STAT5 expression in non-CML chronic myeloproliferative disorders correlates with JAK2 V617F mutation and provides evidence of in vivo JAK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT5 activation is critical for the transformation mediated by myeloproliferative disorder-associated JAK2 V617F mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP binding to the pseudokinase domain of JAK2 is critical for pathogenic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchportal.tuni.fi [researchportal.tuni.fi]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
Understanding the JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway and its central role in the pathogenesis of Myeloproliferative Neoplasms (MPNs). This document details the core molecular mechanisms, the genetic aberrations that lead to constitutive pathway activation, and the downstream cellular consequences. Furthermore, it provides detailed experimental protocols for key analytical techniques and presents quantitative data in a structured format to facilitate research and development efforts in this field.
The Core of Myeloproliferative Neoplasms: Dysregulated JAK-STAT Signaling
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages.[1] The Philadelphia chromosome-negative classical MPNs include polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2][3] A unifying feature of these disorders is the constitutive activation of the JAK-STAT signaling pathway, which is crucial for normal hematopoiesis.[3][4]
Under normal physiological conditions, the JAK-STAT pathway is transiently activated by the binding of cytokines, such as erythropoietin (EPO) and thrombopoietin (TPO), to their cognate receptors on the cell surface.[5] This binding event leads to the dimerization of receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins.[7] STATs are recruited to these sites, phosphorylated by JAKs, and then form homo- or heterodimers that translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[5][7]
In MPNs, this tightly regulated process is disrupted by acquired somatic mutations that lead to cytokine-independent, persistent activation of the JAK-STAT pathway.[3][4] This chronic signaling drives the overproduction of mature myeloid cells, a hallmark of MPNs.[2]
Genetic Drivers of Constitutive JAK-STAT Activation in MPNs
The discovery of specific driver mutations has revolutionized the understanding and diagnosis of MPNs. These mutations primarily affect three genes: JAK2, CALR, and MPL.[3][8]
The JAK2 V617F Mutation
The most prevalent genetic alteration is a single point mutation in the JAK2 gene, resulting in a valine to phenylalanine substitution at codon 617 (V617F) in the pseudokinase (JH2) domain.[2][4] The JH2 domain normally exerts an inhibitory effect on the adjacent kinase (JH1) domain. The V617F mutation disrupts this autoinhibition, leading to constitutive activation of the JAK2 kinase.[5] This mutation is found in the vast majority of patients with PV and in a significant proportion of those with ET and PMF.[2]
Calreticulin (B1178941) (CALR) Mutations
In patients with ET and PMF who are negative for the JAK2 V617F mutation, mutations in the CALR gene are common.[9] These are typically insertions or deletions in exon 9 that cause a frameshift, leading to a novel C-terminal amino acid sequence.[9] While calreticulin is not a kinase, the mutant protein is thought to interact with and activate the thrombopoietin receptor (MPL), thereby stimulating downstream JAK-STAT signaling.[6]
Myeloproliferative Leukemia Virus Oncogene (MPL) Mutations
Mutations in the MPL gene, which encodes the thrombopoietin receptor, are found in a smaller subset of patients with ET and PMF.[10] The most common mutations, such as W515L/K, occur in the transmembrane domain and lead to constitutive receptor dimerization and activation, independent of thrombopoietin binding.[2][6] This results in downstream activation of JAK2 and STATs.[2]
Table 1: Frequency of Driver Mutations in Classical Myeloproliferative Neoplasms
| Mutation | Polycythemia Vera (PV) | Essential Thrombocythemia (ET) | Primary Myelofibrosis (PMF) |
| JAK2 V617F | >95%[2] | 50-70% | 50-60% |
| CALR | Not present | 20-25% | 25-30% |
| MPL | Not present | 3-5% | 5-10% |
| Triple-Negative | <5% | ~10% | ~10% |
Downstream Consequences of Aberrant JAK-STAT Signaling
The constitutive activation of the JAK-STAT pathway in MPNs leads to the altered expression of a multitude of target genes, promoting cell survival, proliferation, and differentiation, while inhibiting apoptosis. Key downstream effectors include STAT3 and STAT5.[5]
Activated STATs upregulate the transcription of anti-apoptotic proteins such as B-cell lymphoma-extra large (Bcl-xL) and myeloid cell leukemia 1 (Mcl-1), contributing to the accumulation of myeloid cells. They also promote cell cycle progression by increasing the expression of cyclins, such as Cyclin D1. Furthermore, the pathway drives the expression of genes involved in inflammation and fibrosis, which are characteristic features of advanced MPNs.[7]
Interestingly, the pattern of STAT activation can differ between MPN subtypes. Studies have shown uniformly increased STAT3 and STAT5 phosphorylation in PV, while in ET, there is increased STAT3 phosphorylation but reduced STAT5 phosphorylation. In PMF, both STAT3 and STAT5 phosphorylation are generally reduced.[5]
Negative Regulation of the JAK-STAT Pathway
The JAK-STAT pathway is normally kept in check by several negative regulatory proteins. The Suppressor of Cytokine Signaling (SOCS) proteins, for instance, are induced by STAT activation and act in a negative feedback loop to inhibit JAK activity.[4] Other negative regulators include Protein Inhibitors of Activated STATs (PIAS) and protein tyrosine phosphatases.[4] In MPNs, the constitutive signaling can overwhelm these regulatory mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the JAK-STAT pathway in the context of MPNs.
Allele-Specific PCR for JAK2 V617F Mutation Detection
This protocol is a common method for the sensitive detection of the JAK2 V617F mutation.
Principle: Allele-specific PCR utilizes primers that are designed to specifically amplify either the wild-type or the mutant allele. The 3' end of the mutant-specific primer is complementary to the mutated nucleotide. Under stringent PCR conditions, this primer will only efficiently amplify the DNA template containing the mutation.
Materials:
-
Genomic DNA extracted from peripheral blood or bone marrow
-
Forward primer (common to both alleles)
-
Reverse primer specific for the wild-type allele
-
Reverse primer specific for the V617F mutant allele
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from patient samples.
-
PCR Reaction Setup: Prepare two separate PCR reactions for each sample. One reaction will contain the wild-type specific reverse primer, and the other will contain the mutant-specific reverse primer. Both reactions will contain the common forward primer. A control PCR with primers for a housekeeping gene should also be performed to ensure DNA integrity.
-
PCR Amplification: Perform PCR using a thermal cycler with an optimized annealing temperature to ensure specificity. A typical cycling protocol includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis.
-
Interpretation: The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the JAK2 V617F mutation. The presence of a product in the wild-type specific reaction confirms the presence of the wild-type allele.[5]
Western Blot Analysis of Phosphorylated JAK2 and STAT5
This protocol allows for the detection and semi-quantification of activated JAK2 and STAT5 proteins.
Materials:
-
Protein lysates from hematopoietic cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative activation state.
Analysis of CALR and MPL Mutations
Detection of CALR and MPL mutations typically involves PCR amplification of the relevant exons followed by sequencing or fragment analysis.
Procedure for CALR Exon 9 Mutation Analysis:
-
PCR Amplification: Amplify exon 9 of the CALR gene from genomic DNA using specific primers.
-
Fragment Analysis: Due to the nature of the insertion/deletion mutations, the PCR products from mutant alleles will be of a different size than the wild-type product. These size differences can be detected with high sensitivity using capillary electrophoresis-based fragment analysis.[9]
-
Sanger Sequencing: Alternatively, the PCR products can be sequenced to identify the specific nature of the insertion or deletion.[10]
Procedure for MPL Exon 10 Mutation Analysis:
-
PCR Amplification: Amplify exon 10 of the MPL gene.
-
Sanger Sequencing or Allele-Specific PCR: The specific point mutations (e.g., W515L/K) can be identified by direct sequencing of the PCR product or by using allele-specific PCR assays similar to the one described for JAK2 V617F.[10]
Visualizing the JAK-STAT Pathway and Experimental Workflows
Diagrams are essential tools for understanding complex biological systems and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the JAK-STAT signaling pathway and a typical experimental workflow for its analysis in MPNs.
The JAK-STAT Signaling Pathway in MPNs
Caption: The canonical JAK-STAT signaling pathway and its constitutive activation in MPNs.
Experimental Workflow for JAK-STAT Signaling Analysis in MPN Patient Samples
Caption: A typical workflow for investigating JAK-STAT signaling in MPN patient samples.
Conclusion
The dysregulation of the JAK-STAT signaling pathway is a central and unifying feature of myeloproliferative neoplasms. The identification of key driver mutations in JAK2, CALR, and MPL has not only provided crucial insights into the molecular pathogenesis of these diseases but has also paved the way for the development of targeted therapies. A thorough understanding of this pathway, coupled with robust experimental methodologies, is essential for advancing research, improving diagnostic and prognostic tools, and developing more effective treatments for patients with MPNs. This guide provides a foundational resource for professionals dedicated to these endeavors.
References
- 1. Experimental Modeling of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathogenesis of Myeloproliferative Neoplasms: From Molecular Landscape to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. STAT signaling in the pathogenesis and treatment of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL1 and BCL-xL Levels in Solid Tumors Are Predictive of Dinaciclib-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT Pathway Activation in Malignant and Non-Malignant Cells Contributes to MPN Pathogenesis and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic basis and molecular profiling in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Expression of Cyclin D1 in Mantle Cell Lymphoma and Other Non-Hodgkin’s Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gatekeeper: An In-depth Technical Guide to the Allosteric Regulation of JAK2 by the JH2 Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical allosteric regulation of the Janus kinase 2 (JAK2) by its pseudokinase domain (JH2). Understanding this intricate mechanism is paramount for the development of novel therapeutics targeting a range of myeloproliferative neoplasms (MPNs) and other diseases driven by aberrant JAK2 signaling. This document delves into the molecular underpinnings of JH2-mediated autoinhibition, the structural basis for this regulation, the impact of disease-causing mutations, and the experimental methodologies employed to unravel this complex biological process.
The Core Concept: JH2 as an Autoinhibitory Domain
The JAK2 protein is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways essential for hematopoiesis and immune responses.[1][2] It possesses a unique domain architecture, including a C-terminal tyrosine kinase domain (JH1) responsible for its catalytic activity, and an adjacent, catalytically inactive pseudokinase domain (JH2).[3][4] Extensive research has established that the JH2 domain functions as a negative regulator, holding the JH1 domain in an inactive state in the absence of cytokine stimulation.[3][5][6] This autoinhibition is an intrinsic property of the JAK2 protein and is crucial for maintaining low basal activity.[3]
The prevailing model suggests an intramolecular interaction between the JH2 and JH1 domains, which sterically hinders the JH1 domain from adopting an active conformation and prevents its trans-phosphorylation.[7][8] Upon cytokine binding to its receptor, a conformational change is induced, leading to the disruption of the JH2-JH1 inhibitory interaction. This allows the JH1 domains of adjacent JAK2 molecules to trans-phosphorylate each other on key activation loop residues (Tyr1007 and Tyr1008), leading to full kinase activation and downstream signaling.[7]
Quantitative Insights into JAK2 Regulation
The allosteric regulation of JAK2 by the JH2 domain has been quantified through various biophysical and biochemical assays. These studies have provided valuable data on binding affinities and the energetic landscape of this interaction, which are crucial for understanding both normal function and the effects of pathological mutations.
| Parameter | Wild-Type JAK2 | V617F Mutant | Method | Reference |
| ATP Binding to JH2 Domain | ||||
| Kd for (mant-)ATP | 1 µM | 1.3 ± 0.1 µM | Mant-ATP binding assay | [4][9] |
| Thermal Stability of JH2 Domain | ||||
| Tm | 42.6 ± 0.2 °C | 39.3 ± 0.3 °C | Thermal Shift Assay (TSA) | [9] |
| Small Molecule Binding to JH2 | ||||
| JNJ7706621 Kd (JH2) | 106 nM | - | Isothermal Titration Calorimetry (ITC) | [10] |
| JNJ7706621 Kd (JH1) | 31 nM | - | Isothermal Titration Calorimetry (ITC) | [10] |
| Compound 1 Kd (JH2 V617F) | - | 0.456 ± 0.124 µM | Fluorescence Polarization (FP) Assay | [10] |
| Compound 2 Kd (JH2) | 0.346 ± 0.034 µM | - | Fluorescence Polarization (FP) Assay | [11] |
| Compound 13 Kd (JH2) | low-nanomolar | - | Fluorescence Polarization (FP) Assay | [11] |
Table 1: Quantitative Data on JAK2 JH2 Domain Interactions. This table summarizes key quantitative measurements related to the binding of ATP and small molecules to the wild-type and V617F mutant JH2 domains, as well as the thermal stability of the domain.
The Pathogenic V617F Mutation: A Disruption of Autoinhibition
The most prevalent mutation associated with MPNs is a valine-to-phenylalanine substitution at position 617 (V617F) within the JH2 domain.[12][13][14] This single amino acid change leads to constitutive, cytokine-independent activation of JAK2.[15] Structural and biochemical studies indicate that the V617F mutation does not directly reside in the JH2-JH1 interaction interface.[8] Instead, it is proposed to rigidify the αC helix in the N-lobe of the JH2 domain, which allosterically destabilizes the autoinhibitory conformation and facilitates the trans-phosphorylation of the JH1 domain.[4][16] This leads to uncontrolled cell proliferation and the clinical manifestations of MPNs.[14] The V617F mutation also lowers the overall thermal stability of the JH2 domain, suggesting a less stable, more "active-prone" conformation.[9]
Visualizing the JAK2 Signaling Pathway and its Regulation
To better understand the complex interplay of domains and signaling events, the following diagrams illustrate the JAK2 signaling pathway in its inactive and active states, as well as a conceptual workflow for identifying inhibitors of the JH2 domain.
Caption: Inactive state of the JAK2 signaling pathway.
Caption: Activation of the JAK2 signaling pathway upon cytokine binding.
Caption: Experimental workflow for identifying and validating JAK2 JH2 domain inhibitors.
Experimental Protocols for Studying JAK2 Allostery
The elucidation of the allosteric regulation of JAK2 has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for JH2 Binding
This assay is used to identify and quantify the binding of small molecules to the ATP-binding pocket of the JH2 domain.[17][18]
Principle: The assay measures the change in polarization of fluorescently labeled ATP (e.g., BODIPY-ATP) upon binding to the JH2 protein. Small molecules that displace the fluorescent probe from the JH2 binding pocket cause a decrease in fluorescence polarization.
Protocol:
-
Reagents and Buffers:
-
Recombinant purified JAK2 JH2 protein (wild-type or mutant).
-
Fluorescently labeled ATP (e.g., BODIPY-ATP).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of JAK2 JH2 protein and fluorescently labeled ATP to the assay buffer.
-
Add serial dilutions of test compounds to the wells. Include controls with DMSO only (no inhibitor) and buffer only (no protein).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 20 hours) to allow binding to reach equilibrium.[18]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or Kd value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a small molecule and a protein.[10]
Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein.
Protocol:
-
Sample Preparation:
-
Dialyze the purified JAK2 JH2 or JH1 protein and the small molecule ligand into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.
-
Determine the precise concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment titrating the ligand into the buffer alone is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
X-ray Crystallography
This technique provides high-resolution structural information on the JH2 domain and how it interacts with small molecule inhibitors.[4][16][19]
Principle: X-ray crystallography determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam passing through the crystal.
Protocol:
-
Protein Expression and Purification:
-
Express and purify high-quality, homogenous JAK2 JH2 protein.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the JH2 protein, often in complex with a ligand.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the electron density map.
-
Build an atomic model of the protein-ligand complex into the electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
Implications for Drug Development
The allosteric regulation of JAK2 by the JH2 domain presents a unique and attractive target for therapeutic intervention.[20][21] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site of the JH1 domain, allosteric inhibitors targeting the JH2 domain offer the potential for greater selectivity.[22][23][24]
Strategies for Targeting the JH2 Domain:
-
Developing Mutant-Selective Inhibitors: The ultimate goal is to develop inhibitors that specifically target the pathogenic V617F mutant while sparing the wild-type protein, thereby minimizing off-target effects.[6]
-
Allosteric Modulation: Small molecules that bind to the JH2 domain can stabilize the autoinhibited conformation of JAK2, effectively "locking" the kinase in an inactive state.[22]
-
Covalent Inhibition: Designing compounds that form a covalent bond with specific residues within the JH2 domain can lead to potent and durable inhibition.[18][25]
Screening efforts have identified several small molecules that bind to the ATP-binding pocket of the JH2 domain.[26][27] While many of these initial hits have shown low affinity or lack of cellular activity, they provide a valuable starting point for medicinal chemistry optimization to develop potent and selective allosteric inhibitors of JAK2.[10][11][20]
Conclusion
The allosteric regulation of JAK2 by its JH2 domain is a sophisticated mechanism that ensures tight control over cytokine signaling. The disruption of this autoinhibitory function by mutations like V617F is a key driver of myeloproliferative neoplasms. A deep understanding of the structural and quantitative aspects of this regulation, facilitated by the experimental techniques detailed in this guide, is paving the way for the development of a new generation of highly selective, allosteric JAK2 inhibitors with the potential to transform the treatment landscape for patients with these debilitating diseases.
References
- 1. Janus kinase 2 activation mechanisms revealed by analysis of suppressing mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoinhibition of Jak2 Tyrosine Kinase Is Dependent on Specific Regions in Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 7. Molecular basis for pseudokinase-dependent autoinhibition of JAK2 tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structures of the JAK2 pseudokinase domain and the pathogenic mutant V617F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 23. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Allosteric inhibition of JAK2 with lysine-reactive compounds that bind the pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 8ex1 - Crystal structure of JAK2 JH2 (pseudokinase domain) in complex with Reversine - Summary - Protein Data Bank Japan [pdbj.org]
- 27. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain. [publications.scilifelab.se]
A Technical Guide to the Development of Selective Small Molecule Binders for the JAK2 JH2 Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development of selective small molecule binders targeting the Janus kinase 2 (JAK2) pseudokinase (JH2) domain. The discovery of the activating V617F mutation in the JH2 domain, prevalent in myeloproliferative neoplasms (MPNs), has highlighted this domain as a critical therapeutic target.[1][2][3][4][5] Unlike traditional approaches that target the highly conserved ATP-binding site of the kinase domain (JH1), focusing on the JH2 domain offers a promising strategy for developing more selective and potentially disease-modifying therapies.[6][7] This guide details the rationale for targeting JAK2 JH2, the experimental methodologies employed in binder identification and characterization, and a summary of the key chemical scaffolds and their binding properties.
The Rationale for Targeting the JAK2 JH2 Domain
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[1][8] Structurally, JAKs possess a tandem arrangement of a C-terminal tyrosine kinase domain (JH1) and a pseudokinase domain (JH2).[2][8][9] The JH2 domain, although initially considered catalytically inactive, plays a crucial autoinhibitory role by regulating the activity of the JH1 domain.[3][10][11][12][13]
The discovery that the V617F mutation within the JAK2 JH2 domain leads to constitutive activation of the kinase and drives the pathogenesis of MPNs has made it a prime target for therapeutic intervention.[1][3][14] Targeting the JH2 domain offers several potential advantages over conventional JH1 inhibitors:
-
Enhanced Selectivity: The ATP-binding site of the JH1 domain is highly conserved across the JAK family and other kinases, making it challenging to develop highly selective inhibitors.[7][15] The JH2 domain, with its distinct structural features, presents an opportunity for developing binders with greater selectivity for JAK2, potentially reducing off-target effects.[1][16][17]
-
Targeting Mutant JAK2: Small molecules that selectively bind to the JH2 domain of the mutant JAK2 V617F protein could offer a way to specifically inhibit the disease-driving kinase while sparing the wild-type protein, a significant advantage over non-selective JH1 inhibitors.[2][9][18]
-
Allosteric Modulation: Binders targeting the JH2 domain act as allosteric modulators of the JH1 domain's activity, offering a different mechanism of action compared to ATP-competitive inhibitors.[6][7][13]
Experimental Protocols for Binder Identification and Characterization
The identification and characterization of selective JAK2 JH2 binders involve a series of well-defined experimental procedures.
Recombinant JAK2 JH2 (wild-type and V617F mutant) and JH1 domains are typically expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system or in Escherichia coli. The proteins are then purified to high homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
A common method for identifying initial hits is the Fluorescence Polarization (FP) assay .[2][15][19]
-
Principle: This assay measures the change in the polarization of fluorescently labeled ATP or a known binder when it is displaced from the JH2 domain's ATP-binding site by a test compound.
-
Protocol:
-
A fluorescently labeled probe (e.g., BODIPY-ATP or a custom-synthesized fluorescent ligand) is incubated with the purified JAK2 JH2 protein.[2][19]
-
Binding of the probe to the larger protein slows its rotation, resulting in a high fluorescence polarization signal.
-
Test compounds from a chemical library are added to the mixture.
-
If a compound binds to the JH2 domain and displaces the fluorescent probe, the probe's rotation becomes faster, leading to a decrease in the polarization signal.
-
This change in polarization is detected using a microplate reader.
-
Once initial hits are identified, their binding affinities are determined using various biophysical techniques.
-
Fluorescence Polarization (FP) Competition Assay: This is a quantitative extension of the HTS FP assay to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound. A fixed concentration of the fluorescent probe and JH2 protein are incubated with varying concentrations of the test compound. The IC50 value is calculated from the resulting dose-response curve.[19]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and the JH2 protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a compound to the JH2 protein immobilized on a sensor chip in real-time. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[20]
To assess the selectivity of the binders, their binding affinities are determined for the JAK2 JH1 domain and the JH2 domains of other JAK family members (JAK1, JAK3, TYK2).[4][8] This is typically done using the same binding assays described above. The selectivity ratio is calculated by dividing the Kd or IC50 value for the off-target domain by the value for the JAK2 JH2 domain.
X-ray crystallography is employed to determine the three-dimensional structure of the JAK2 JH2 domain in complex with the small molecule binder.[1][4][8] This provides detailed insights into the binding mode, the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the structural basis for selectivity. These structural insights are crucial for structure-based drug design and lead optimization.[6][21]
The functional effects of the JH2 binders are evaluated in cellular models.
-
STAT5 Phosphorylation Assay: Human erythroleukemia (HEL) cells, which endogenously express the JAK2 V617F mutant and exhibit constitutive STAT5 phosphorylation, are a common model system.[17]
-
HEL cells are treated with varying concentrations of the test compound.
-
Cell lysates are then prepared and subjected to Western blotting.
-
Antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 are used to assess the compound's ability to inhibit JAK2-mediated downstream signaling.
-
Key Chemical Scaffolds and Quantitative Data
Several chemical scaffolds have been identified as selective binders of the JAK2 JH2 domain. The following tables summarize the binding affinities and selectivity data for representative compounds from these series.
Table 1: Binding Affinities of Diaminotriazole Analogs for JAK2 Domains
| Compound | JH2 WT (Kd, μM) | JH2 V617F (Kd, μM) | JH1 WT (Kd, μM) | Selectivity (JH1/JH2 WT) | Reference |
| Compound 10 | 0.15 | 0.12 | >50 | >333 | [1] |
| Compound 12 | 0.08 | 0.06 | >50 | >625 | [1] |
| Compound 15 | 0.05 | 0.04 | >50 | >1000 | [1] |
| Compound 13 | 0.005 | - | 5.1 | 1020 | [22] |
Table 2: Binding Affinities of Diaminotriazine and Phenylpyrazolo-pyrimidone Analogs
| Compound | Scaffold | JH2 V617F (IC50, μM) | JH1 (IC50, μM) | Selectivity (JH1/JH2 V617F) | Reference |
| Compound 4 | Diaminotriazine | 1.8 | >100 | >55 | [4][23] |
| Compound 24 | Diaminotriazine | 2.5 | >100 | >40 | [4][23] |
| Compound 34 | Phenylpyrazolo-pyrimidone | 4.6 | >100 | >21 | [4][23] |
| Compound 36 | Phenylpyrazolo-pyrimidone | 3.9 | >100 | >25 | [4][23] |
Table 3: Binding Affinities of Optimized Convergent Design Analogs
| Compound | JH2 WT (Kd, μM) | JH2 V617F (Kd, μM) | JH1 WT (Kd, μM) | Selectivity (JH1/JH2 WT) | Reference |
| Analogue 11 | 0.32 | 0.28 | 35 | >100 | [17] |
| Analogue 21 | 0.10 | 0.09 | 36 | 360 | [17] |
Visualizations
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Caption: A typical workflow for the discovery and optimization of selective JAK2 JH2 binders.
Conclusion
The development of selective small molecule binders for the JAK2 JH2 domain represents a promising and innovative approach for the treatment of MPNs and potentially other JAK2-driven diseases. By targeting the regulatory pseudokinase domain, it is possible to achieve greater selectivity and a differentiated mechanism of action compared to traditional kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of medicinal chemistry and oncology. Continued efforts in lead optimization, guided by structural biology and a deeper understanding of the complex role of the JH2 domain, will be critical in translating these promising binders into clinically effective therapies.
References
- 1. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Jak2 Catalytic Function by Peptide Microarrays: The Role of the JH2 Domain and V617F Mutation | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders (Journal Article) | OSTI.GOV [osti.gov]
- 10. The JH2 domain and SH2-JH2 linker regulate JAK2 activity: A detailed kinetic analysis of wild type and V617F mutant kinase domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amsbio.com [amsbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Collection - Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 19. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of JAK2 JH2 Binder-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characterization of JAK2 JH2 binder-1, a potent and selective ligand for the pseudokinase domain of Janus kinase 2 (JAK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in the field of myeloproliferative neoplasms (MPNs) and other JAK2-mediated diseases.
Introduction to JAK2 and the JH2 Domain
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for numerous cytokine and growth factor receptors.[1] It is a central component of the JAK-STAT signaling pathway, which regulates essential cellular processes such as proliferation, differentiation, and apoptosis.[2][3][4] Dysregulation of JAK2 activity is implicated in various diseases, most notably myeloproliferative neoplasms (MPNs), where a common V617F mutation in the pseudokinase (JH2) domain leads to constitutive kinase activation.[1][5][6]
The JAK2 protein is comprised of several domains, including a C-terminal kinase domain (JH1) and an adjacent pseudokinase domain (JH2).[2][7] While initially thought to be catalytically inactive, the JH2 domain is now understood to be an active protein kinase that negatively regulates the activity of the JH1 domain.[5][8] It does so by phosphorylating negative regulatory sites on JAK2, thereby maintaining a low basal activity in the absence of cytokine stimulation.[8] The discovery that the JH2 domain binds ATP and that mutations within this domain can lead to hyperactivation of JAK2 has made it an attractive target for the development of novel therapeutic agents.[7][9][10][11]
Quantitative Data for this compound
This compound (also referred to as compound 11 in associated literature) has been identified as a potent and selective binder to the JH2 domain of JAK2. The following table summarizes the key quantitative data for this interaction.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 37.1 nM | Not Specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of JAK2 JH2 binders.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity (Kd) Determination
This protocol is adapted from a commercially available JAK2 JH2 inhibitor screening assay kit and is a common method for determining the binding affinity of unlabeled compounds.
Objective: To determine the binding affinity (Kd) of a test compound (e.g., this compound) by measuring its ability to displace a fluorescently labeled probe from the JAK2 JH2 domain.
Materials:
-
Purified recombinant human JAK2 JH2 protein (e.g., BPS Bioscience, Cat. #100524)
-
Fluorescently labeled JH2 probe (e.g., JH2 Probe 1, BPS Bioscience)
-
JH2 Binding Buffer (e.g., BPS Bioscience, Cat. #100523)
-
Test compound (this compound)
-
DMSO
-
Black, low-binding 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 10X stock solution of the test compound in DMSO. For a final assay concentration range, create a serial dilution of the 10X stock.
-
Dilute the JAK2 JH2 protein to the desired concentration (e.g., ~3.5 ng/µl or 90 nM) in JH2 Binding Buffer. Prepare only the amount needed for the assay.
-
Dilute the fluorescent JH2 probe to the desired concentration (e.g., 3 nM) in JH2 Binding Buffer.
-
-
Assay Setup (per well):
-
Blank: 45 µl JH2 Binding Buffer + 5 µl of 10% DMSO in water.
-
Reference (Probe only): 40 µl JH2 Binding Buffer + 5 µl of fluorescent probe.
-
Positive Control (JAK2 JH2 + Probe): 40 µl of diluted JAK2 JH2 protein + 5 µl of fluorescent probe.
-
Test Inhibitor: 40 µl of diluted JAK2 JH2 protein + 5 µl of diluted test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. Excitation and emission wavelengths will depend on the specific fluorescent probe used.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
The fluorescence polarization (mP) values are plotted against the log of the test compound concentration.
-
The IC50 value is determined from the resulting sigmoidal dose-response curve.
-
The Ki (and subsequently Kd, assuming competitive binding) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To provide a comprehensive thermodynamic profile of the interaction between this compound and the JAK2 JH2 domain.
Materials:
-
Purified recombinant human JAK2 JH2 protein
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified JAK2 JH2 protein against the chosen buffer to ensure buffer matching.
-
Dissolve the this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in the protein solution.
-
Thoroughly degas both the protein and ligand solutions.
-
Determine the accurate concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
Load the JAK2 JH2 protein solution into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change after each injection.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(Ka) where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Visualizations
JAK2-STAT Signaling Pathway
Caption: The canonical JAK2-STAT signaling pathway.
Experimental Workflow for Kd Determination using FP
Caption: Workflow for determining inhibitor affinity using fluorescence polarization.
Logical Relationship of JAK2 Domains
Caption: Functional relationship between JAK2 domains and a JH2 binder.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the Application of JAK2 JH2 Binder-1 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the utilization of JAK2 JH2 binder-1, a potent and selective ligand for the pseudokinase domain (JH2) of Janus Kinase 2 (JAK2). JAK2 is a critical non-receptor tyrosine kinase involved in signal transduction for various cytokines and growth factors, playing a key role in hematopoiesis and immune responses.[1][2] Dysregulation of JAK2 activity, often through mutations such as V617F in the JH2 domain, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3][4] this compound, with a binding affinity (Kd) of 37.1 nM, offers a valuable tool for investigating the regulatory functions of the JH2 domain and its role in pathological conditions.[5] This protocol outlines the procedures for preparing and using this compound in cell culture, and for assessing its effects on downstream signaling and cellular endpoints.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Genotype | Value | Notes |
| Binding Affinity (Kd) | - | - | 37.1 nM | Determined for the JAK2 JH2 domain.[5] |
| pSTAT5 Inhibition | HEL | JAK2 V617F | Complete inhibition | Observed at 20 µM after 1-48 hours of treatment.[5] |
| pSTAT5 Inhibition | TF-1 | Wild-type JAK2 | Complete inhibition | Observed at 20 µM after 1-48 hours of treatment.[5] |
Signaling Pathway
The JAK2-STAT signaling pathway is a primary target of this compound. Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[2] The V617F mutation in the JH2 domain leads to constitutive activation of this pathway.[1][2]
Caption: JAK2-STAT Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the in vivo preparation protocol, a stock solution can be prepared in DMSO.[5] For cell culture, a high concentration stock (e.g., 10-20 mM) is recommended to minimize the final DMSO concentration in the culture medium.
-
Briefly sonicate or vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[5]
Cell Culture and Treatment
This protocol is applicable to suspension and adherent cell lines. The examples provided, HEL (JAK2 V617F mutant) and TF-1 (wild-type JAK2), are relevant for studying the effects of this compound.[5]
Materials:
-
HEL or TF-1 cells
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For TF-1 cells, the medium should also be supplemented with GM-CSF.
-
Cell culture plates (6-well or 96-well)
-
This compound stock solution
-
Vehicle control (DMSO)
Procedure:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed cells at an appropriate density in culture plates.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., a range of 2 to 30 µM).[5]
-
Include a vehicle control with the same final concentration of DMSO as the highest concentration of the binder.
-
Add the treatment solutions to the cells and incubate for the desired duration (e.g., 1, 3, 24, or 48 hours).[5]
Western Blotting for Phospho-STAT5 (pSTAT5) Analysis
This assay is used to determine the effect of this compound on the phosphorylation of STAT5, a key downstream target of JAK2.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate and treated with a dose range of this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Following treatment for the desired duration (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Immunoprecipitation of JAK2
Immunoprecipitation can be used to isolate JAK2 and its interacting proteins to study the effects of this compound on protein-protein interactions.
Materials:
-
Treated and control cell lysates
-
Anti-JAK2 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-JAK2 antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting with antibodies against JAK2 and potential interacting partners.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 2. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Measurement of JAK2 JH2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway, which is crucial for hematopoiesis, immune regulation, and cellular metabolism.[1][2] The JAK2 protein consists of a C-terminal tyrosine kinase domain (JH1) and a tandem pseudokinase domain (JH2).[3][4][5] While the JH1 domain is catalytically active, the JH2 domain, despite its ability to bind ATP, possesses negligible catalytic activity and functions as a key regulator of the JH1 domain's kinase activity.[1][4]
Mutations within the JAK2 JH2 domain, particularly the V617F mutation, are strongly associated with myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[2][4] These mutations lead to constitutive activation of the JAK2 kinase, driving uncontrolled cell proliferation. Consequently, the JH2 domain has emerged as an attractive therapeutic target for the development of selective inhibitors that can allosterically modulate JAK2 activity, potentially offering a more targeted approach with fewer off-target effects compared to traditional ATP-competitive inhibitors of the highly conserved JH1 domain.
Accurate and robust in vitro assays are essential for the discovery and characterization of small molecules that bind to the JAK2 JH2 domain. This document provides detailed application notes and protocols for several widely used biophysical assays to measure the binding affinity of compounds to the JAK2 JH2 domain.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1][6][7][8]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Kd) of several known inhibitors and compounds for the JAK2 JH2 and JH1 domains, as determined by various in vitro assays. This data allows for a direct comparison of compound potency and selectivity.
| Compound | Assay Method | Target Domain | Kd (nM) | Reference(s) |
| JNJ-7706621 | ITC | JAK2 JH2 | 106 | [5] |
| JNJ-7706621 | ITC | JAK2 JH1 | 31 | [5] |
| JNJ-7706621 | FP | JAK2 JH2 | 456 | [9] |
| NVP-BSK805 | FP | JAK2 JH2 | 16,700 | [9] |
| Filgotinib (GLPG0634) | FP | JAK2 JH2 | 4,700 | [9] |
| AT9283 | ITC | JAK2 JH2 | 1,323 | [5] |
| AT9283 | ITC | JAK2 JH1 | 11 | [5] |
| Compound 10 | FP | JAK2 JH2 | 200 | [9] |
| Compound 12 | FP | JAK2 JH2 | 200 | [9] |
| Compound 15 | FP | JAK2 JH2 | 100 | [9] |
Experimental Protocols and Workflows
This section provides detailed protocols for three key in vitro assays used to measure the binding affinity of compounds to the JAK2 JH2 domain: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF).
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a larger protein. In a competitive FP assay, a test compound competes with the tracer for binding to the protein, leading to a decrease in fluorescence polarization. This method is well-suited for high-throughput screening.[1][10]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human JAK2 JH2 protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a 2X solution of a suitable fluorescent tracer (e.g., a fluorescein-labeled ATP competitive probe) in assay buffer. The tracer concentration should be close to its Kd for JAK2 JH2.
-
Prepare a serial dilution of the test compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black plate, add 5 µL of the test compound dilutions to the sample wells.
-
Add 5 µL of assay buffer with the same DMSO concentration to the control wells (0% and 100% inhibition).
-
Add 5 µL of the 2X JAK2 JH2 protein solution to all wells except the 0% inhibition control wells (add 5 µL of assay buffer instead).
-
Initiate the binding reaction by adding 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).
-
-
Data Analysis:
-
The fluorescence polarization values (in milli-polarization units, mP) are plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12][13]
Protocol:
-
Sample Preparation:
-
Express and purify recombinant human JAK2 JH2 protein.
-
Dialyze the protein extensively against the desired assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the test compound (ligand) in the final dialysis buffer. It is crucial that the protein and ligand buffers are identical to minimize heats of dilution.[11]
-
Determine the accurate concentrations of the protein and ligand.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the JAK2 JH2 solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[7]
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 180 seconds).
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change for each injection.
-
The integrated heats are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm is indicative of a binding event. The unfolding process is monitored by an increase in the fluorescence of a dye that binds to the exposed hydrophobic regions of the denatured protein.[8][14]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified JAK2 JH2 protein (typically 1-5 µM) in a suitable buffer.[15]
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange at 5000X) and dilute it in the assay buffer to a working concentration (e.g., 5X).
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add the JAK2 JH2 protein solution, the test compound at various concentrations, and the fluorescent dye.
-
Include control wells with protein and dye but no compound (apo protein), and wells with buffer, dye, and compound (no protein control).
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Denaturation:
-
Seal the PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/min).
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, which corresponds to the inflection point of the sigmoidal curve. This is often determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
A positive shift in the Tm (ΔTm) in the presence of a compound compared to the apo protein indicates that the compound binds to and stabilizes the protein.
-
Conclusion
The in vitro assays described in this document provide a robust toolkit for the identification and characterization of small molecule binders to the JAK2 JH2 domain. The choice of assay will depend on the specific research question, the required throughput, and the level of thermodynamic detail needed. Fluorescence polarization is ideal for high-throughput screening campaigns, while isothermal titration calorimetry provides a comprehensive thermodynamic characterization of binding events. Differential scanning fluorimetry offers a valuable orthogonal method for confirming binding and assessing the stabilizing effect of a ligand. By employing these assays, researchers can effectively advance the development of novel and selective JAK2 JH2-targeted therapeutics for the treatment of myeloproliferative neoplasms and other associated diseases.
References
- 1. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP binding to the pseudokinase domain of JAK2 is critical for pathogenic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 15. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of JAK2 JH2 Domain Inhibitors using a Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Each JAK protein contains a catalytic kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[1] The JAK2 JH2 domain, in particular, has emerged as an attractive target for the development of selective inhibitors, as mutations in this domain, such as the V617F mutation, are strongly associated with myeloproliferative neoplasms.[2][3] Unlike the highly conserved ATP-binding site of the JH1 domain across the JAK family, the JH2 domain offers an opportunity for the development of more selective, allosteric inhibitors.[4]
Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS)-compatible method for studying molecular interactions in solution.[5] The assay is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger protein, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.
This application note details a competitive FP assay for the identification and characterization of small molecule inhibitors that bind to the ATP-binding site of the JAK2 JH2 domain. In this format, a test compound competes with a fluorescently labeled tracer for binding to the JAK2 JH2 protein. Potent inhibitors will displace the tracer, leading to a decrease in the fluorescence polarization signal.
Principle of the Assay
The fluorescence polarization assay for JAK2 JH2 inhibitor screening is a competitive binding assay.[2] A fluorescently labeled probe with a known affinity for the JAK2 JH2 domain is incubated with the purified recombinant JAK2 JH2 protein. This interaction results in a high fluorescence polarization signal. When a potential inhibitor is introduced, it competes with the fluorescent probe for binding to the JH2 domain. If the inhibitor binds to the JH2 domain, it displaces the fluorescent probe, which is then free in solution and tumbles more rapidly. This leads to a decrease in the measured fluorescence polarization. The magnitude of the decrease in polarization is proportional to the binding affinity of the inhibitor for the JAK2 JH2 domain.
Experimental Workflow
Below is a diagram illustrating the experimental workflow for the JAK2 JH2 inhibitor screening assay.
Detailed Experimental Protocols
Materials and Reagents
-
Recombinant Human JAK2 JH2 Domain: Purified protein.
-
Fluorescent Tracer: A small molecule probe labeled with a fluorophore (e.g., fluorescein (B123965) or BODIPY) that binds to the ATP-binding site of JAK2 JH2.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: Small molecule inhibitors dissolved in 100% DMSO.
-
Control Inhibitor: A known JAK2 JH2 inhibitor (e.g., JNJ-7706621).
-
Microplates: Low-volume, black, non-binding surface 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and control inhibitor in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Dilute the recombinant JAK2 JH2 protein to the desired concentration in assay buffer. The optimal concentration should be determined experimentally by titration but is often in the low nanomolar range.
-
Dilute the fluorescent tracer to the desired concentration in assay buffer. The final concentration is typically at or below its Kd for the JAK2 JH2 domain to ensure assay sensitivity.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted test compounds and controls (e.g., positive control with a known inhibitor, negative control with DMSO). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid assay interference.[4]
-
Add the diluted JAK2 JH2 protein to all wells except for the "no protein" control wells.
-
Initiate the reaction by adding the diluted fluorescent tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).[1]
-
Data Analysis
-
Calculation of Percent Inhibition: The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: The mP value of the well with the test compound.
-
mP_max: The mP value of the "no inhibitor" control (e.g., DMSO only).
-
mP_min: The mP value of the "no protein" control or a saturating concentration of a potent control inhibitor.
-
-
IC50 Determination: The percent inhibition values are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Kd Determination: The binding affinity (Kd) of the inhibitors can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive (e.g., potent inhibitor) and negative (e.g., DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Data Presentation
The following tables summarize the binding affinities of several known inhibitors for the JAK2 JH2 domain, as determined by fluorescence polarization assays.
Table 1: Binding Affinities (Kd) of Selected Compounds for JAK2 JH2
| Compound | Kd (µM)[2] |
| JNJ-7706621 | 0.80 ± 0.05 |
| NVP-BSK805 | 42.0 ± 3.5 |
| Filgotinib (GLPG0634) | >50 |
Table 2: IC50 Values of Selected Compounds against JAK2 JH2 V617F
| Compound | IC50 (µM)[6] |
| JNJ-7706621 | < 3.5 |
| Reversine | < 3.5 |
| CB_7644166 | 91 |
| Cdk1/2 inhibitor III | < 3.5 |
| Cdk2 inhibitor IV | < 3.5 |
| Z53013220 | 32 |
| HTS01632 | 45 |
| AT-9283 | < 3.5 |
JAK2 Signaling Pathway
The JAK-STAT signaling pathway is a key cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and immunity.[7]
References
- 1. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain [mdpi.com]
- 6. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Thermal Shift Assay of JAK2 JH2 Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), to identify and characterize ligands that bind to the pseudokinase domain (JH2) of Janus kinase 2 (JAK2). This assay is a valuable tool in drug discovery for screening compound libraries and validating potential inhibitors or stabilizers of the JAK2 JH2 domain.
Introduction to JAK2 and the JH2 Domain
Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical mediators of cytokine signaling through the JAK-STAT pathway. JAK2 is composed of several domains, including a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, plays a crucial role in regulating the activity of the JH1 domain.[1][2][3] Mutations in the JH2 domain, such as the prevalent V617F mutation, can lead to constitutive activation of JAK2 and are associated with myeloproliferative neoplasms (MPNs).[1][3][4][5] Therefore, the JH2 domain has emerged as an attractive target for the development of novel therapeutic agents.
The thermal shift assay is a rapid and cost-effective method to identify compounds that bind to a target protein.[6][7][8][9] The principle of the assay is based on the observation that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[7][8][10] This change in thermal stability is monitored by measuring the fluorescence of a dye that preferentially binds to the hydrophobic regions of the unfolded protein.[7][8]
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to receptor dimerization and the trans-activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression. The JH2 domain of JAK2 negatively regulates the kinase activity of the JH1 domain in the absence of cytokine stimulation.[1][2][3]
Caption: The JAK-STAT signaling pathway.
Experimental Protocol: Thermal Shift Assay for JAK2 JH2
This protocol outlines the steps for performing a thermal shift assay to screen for ligands that bind to the JAK2 JH2 domain using a quantitative PCR (qPCR) instrument.[5][6][8][11]
1. Materials and Reagents
-
Protein: Purified recombinant human JAK2 JH2 domain (wild-type or mutant, e.g., V617F). A typical stock concentration is 1-5 mg/mL.
-
Fluorescent Dye: SYPRO Orange (e.g., from Thermo Fisher Scientific), typically supplied as a 5000x stock in DMSO.
-
Assay Buffer: 20 mM Tris-Cl pH 8.5, 500 mM NaCl, 20% glycerol, 1 mM MgCl2.[5] The optimal buffer composition may need to be determined empirically to ensure protein stability.[7]
-
Ligands: Test compounds dissolved in an appropriate solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
Plates: 96-well or 384-well qPCR plates.
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
2. Experimental Procedure
2.1. Protein and Ligand Preparation
-
Protein Dilution: Prepare a working stock of JAK2 JH2 protein at a final assay concentration of 2 µM in the assay buffer.[5]
-
Ligand Dilution: Prepare a dilution series of the test compounds. For an initial screen, a final concentration of 10-20 µM is often used.[5] Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid interference with the assay.
2.2. Assay Setup
-
Prepare a master mix containing the diluted JAK2 JH2 protein and SYPRO Orange dye. A final dye concentration of 5x is recommended.
-
Dispense 24 µL of the master mix into each well of the qPCR plate.
-
Add 1 µL of the test compound or control (DMSO for negative control, a known binder for positive control) to the respective wells.
-
Seal the plate securely with an optically clear adhesive film.
-
Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
2.3. Data Acquisition
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Initial temperature: 25 °C for 1 minute.
-
Temperature ramp: Increase the temperature from 25 °C to 95 °C at a rate of 0.5 °C per minute.[11]
-
Fluorescence reading: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
3. Data Analysis
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated for each well.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal curve. The Tm can be determined by calculating the first derivative of the melt curve; the peak of the derivative curve represents the Tm.
-
Calculate the change in melting temperature (ΔTm) for each test compound by subtracting the Tm of the negative control (protein + DMSO) from the Tm of the protein with the compound.
-
ΔTm = Tm (protein + compound) - Tm (protein + DMSO)
-
-
A positive ΔTm indicates that the ligand binds to and stabilizes the protein. A ΔTm of ≥ 2 °C is often considered a significant hit in primary screens.[5]
Experimental Workflow
The following diagram illustrates the workflow for the thermal shift assay.
Caption: Thermal shift assay experimental workflow.
Data Presentation
The results of a thermal shift assay screen are typically summarized in a table, allowing for easy comparison of the stabilizing effects of different compounds.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | 1% | 45.2 | 0.0 |
| Compound 1 | 10 | 48.5 | +3.3 |
| Compound 2 | 10 | 45.5 | +0.3 |
| Compound 3 | 10 | 50.1 | +4.9 |
| AT9283 | 20 | 47.2 | +2.0[5] |
| JNJ-7706621 | 20 | 47.2 | +2.0[5] |
Note: The Tm and ΔTm values in the table for Compounds 1, 2, and 3 are hypothetical examples for illustrative purposes. The data for AT9283 and JNJ-7706621 are based on published findings.[5]
Conclusion
The thermal shift assay is a robust and high-throughput method for identifying and characterizing ligands that bind to the JAK2 JH2 domain. This protocol provides a detailed framework for conducting these experiments, from initial setup to data analysis. By identifying compounds that stabilize the JH2 domain, this assay serves as a critical first step in the discovery of novel modulators of JAK2 activity for the treatment of myeloproliferative neoplasms and other related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallography of JAK2 JH2 in Complex with Small Molecule Binders
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors, regulating processes like hematopoiesis and immune response.[1][2][3] The JAK2 protein consists of several domains, including a C-terminal tyrosine kinase domain (JH1) and a preceding pseudokinase domain (JH2).[1][2] While the JH1 domain is catalytically active, the JH2 domain was initially considered inactive but is now understood to have a regulatory role, including autoinhibition of the JH1 domain.[1][2]
Mutations in the JH2 domain, particularly the V617F mutation, are linked to myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[1][4] This has made the JAK2 JH2 domain an attractive target for the development of small molecule inhibitors that could selectively modulate the activity of pathogenic JAK2 mutants.[1][2] X-ray crystallography has been instrumental in elucidating the structural basis of small molecule binding to the JAK2 JH2 domain, providing a foundation for structure-based drug design.[1][4][5]
These application notes provide a summary of the crystallography of the JAK2 JH2 domain in complex with various small molecule binders, including quantitative binding data and detailed experimental protocols.
Data Presentation
Small Molecule Binders of JAK2 JH2: Binding Affinities and Crystallographic Data
The following tables summarize quantitative data for several small molecules that have been co-crystallized with the JAK2 JH2 domain. This data is essential for comparing the potency and binding characteristics of different compounds.
| Compound | Target Domain(s) | Binding Affinity (Kd) | IC50 | PDB ID(s) | Resolution (Å) | Reference(s) |
| NVP-BSK805 | JAK2 JH2 | N/A | N/A | N/A | 2.0 | [1] |
| Filgotinib (GLPG0634) | JAK2 JH2 | N/A | N/A | N/A | 1.9 | [1] |
| Diaminopyrimidine 8 | JAK2 JH2 | N/A | N/A | N/A | 1.6 | [1] |
| JNJ-7706621 | JAK2 JH1 & JH2 | 31 nM (JH1), 106 nM (JH2) | 2.96 µM (WT), 11.05 µM (V617F) | 8B99 | 1.60 | [2][6][7] |
| AT9283 | JAK2 JH1 & JH2 | 11 nM (JH1), 1323 nM (JH2) | N/A | N/A | N/A | [2] |
| Compound 10 | JAK2 JH1 & JH2 | 42 µM (JH1) | 46.53 µM (WT) | N/A | 1.71 | [7] |
| Z902-A3 | JAK2 JH2 | N/A | N/A | 8B9H | 1.50 | [8][9] |
N/A: Not available in the provided search results.
Signaling Pathway
The JAK2 protein is a key component of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAK2, which in turn phosphorylates STAT proteins. The phosphorylated STATs then translocate to the nucleus to regulate gene expression.[10][11][12][13]
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
Recombinant Human JAK2 JH2 Domain Expression and Purification
This protocol describes the general steps for producing and purifying the JAK2 JH2 domain for crystallographic studies, based on methods described in the literature.[4][7][14]
Caption: Workflow for JAK2 JH2 protein expression and purification.
Detailed Steps:
-
Cloning: The human JAK2 JH2 domain (e.g., residues 536-812) is cloned into a suitable expression vector, such as pFASTBAC1, often with a C-terminal hexa-histidine tag to facilitate purification.[15] Site-directed mutagenesis can be used to introduce specific mutations like V617F.[15]
-
Expression: The recombinant protein is typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9 or High Five™ cells) using a baculovirus expression system.[4][7][15]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.5, 500 mM NaCl, 10% glycerol, 0.5 mM TCEP, 20 mM imidazole (B134444), and protease inhibitors) and lysed.[4] The lysate is then clarified by centrifugation.[4]
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-affinity chromatography column (e.g., Ni-NTA).[4] The His-tagged protein binds to the column and is eluted with an imidazole gradient.
-
Ion-Exchange Chromatography: Further purification can be achieved using anion-exchange chromatography (e.g., Source-Q).[4]
-
Size-Exclusion Chromatography: The final purification step is often size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.[15]
-
Concentration and Quality Control: The purified protein is concentrated to a suitable concentration for crystallization (e.g., ~6 mg/mL).[4] The purity and identity of the protein should be confirmed by SDS-PAGE and mass spectrometry.
Crystallization of JAK2 JH2 in Complex with Small Molecules
This protocol outlines the general procedure for obtaining crystals of the JAK2 JH2 domain bound to a small molecule inhibitor.[4][14][16]
Detailed Steps:
-
Complex Formation: The purified JAK2 JH2 protein is incubated with a molar excess of the small molecule binder.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging drop vapor diffusion method is commonly used.[4][17]
-
A typical setup involves mixing the protein-ligand solution with a reservoir solution in a drop, which is then equilibrated against the larger volume of the reservoir solution.[18]
-
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying parameters such as pH, precipitant concentration, temperature, and protein concentration to obtain diffraction-quality crystals.[19]
-
Cryo-protection: Before X-ray diffraction data collection, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation at cryogenic temperatures.
X-ray Diffraction Data Collection and Structure Determination
This protocol provides a general workflow for collecting and analyzing X-ray diffraction data to determine the three-dimensional structure of the JAK2 JH2-ligand complex.[17][20][21]
Caption: General workflow for protein X-ray crystallography.
Detailed Steps:
-
Data Collection: Diffraction data are collected by exposing the cryo-cooled crystal to a high-intensity X-ray beam, typically at a synchrotron source.[20][21]
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[20]
-
Structure Solution: The phase problem is solved, most commonly by molecular replacement if a homologous structure is available in the Protein Data Bank (PDB).[21]
-
Model Building and Refinement: An initial model of the protein is built into the electron density map and refined to improve the fit to the experimental data. The small molecule ligand is then modeled into the difference electron density.
-
Structure Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.
Biophysical Assays for Measuring Binding Affinity
Several biophysical techniques can be used to quantitatively measure the binding affinity of small molecules to the JAK2 JH2 domain.[22][23][24]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[2][23]
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of a fluorescently labeled probe upon binding to the protein.[1][2][25] A competitive FP assay can be used to determine the binding affinities of unlabeled compounds that displace the fluorescent probe.[1]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study weak binding interactions by observing changes in the chemical shifts and line widths of NMR peaks upon ligand binding.[22][26]
Conclusion
The crystallographic study of the JAK2 JH2 domain in complex with small molecule binders provides invaluable insights into the molecular interactions that govern ligand binding and selectivity. This structural information, combined with quantitative binding data from biophysical assays, is crucial for the rational design and optimization of novel inhibitors targeting the JAK2 pseudokinase domain for the treatment of myeloproliferative neoplasms and other associated diseases. The protocols outlined in these application notes provide a general framework for researchers to pursue structural and functional studies of the JAK2 JH2 domain.
References
- 1. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders (Journal Article) | OSTI.GOV [osti.gov]
- 4. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. trepo.tuni.fi [trepo.tuni.fi]
- 16. mdpi.com [mdpi.com]
- 17. A Practical Approach to Protein Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 23. researchgate.net [researchgate.net]
- 24. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Estimating protein-ligand binding affinity using high-throughput screening by NMR. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vivo Efficacy of JAK2 JH2 binder-1 in a Mouse Xenograft Model of Myeloproliferative Neoplasm
For Research Use Only.
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A significant number of MPN cases are driven by a gain-of-function mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation located in the pseudokinase (JH2) domain. This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting uncontrolled cell growth and proliferation.
JAK2 JH2 binder-1 is a potent and selective ligand for the JAK2 pseudokinase domain, with a binding affinity (Kd) of 37.1 nM.[1] It has shown significant anti-tumor activity in preclinical models of MPN.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a mouse xenograft model using the human erythroleukemia cell line, HEL, which harbors the JAK2 V617F mutation.
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | C.B-17 SCID-beige mice | [1] |
| Xenograft Model | Subcutaneous transplant of HEL cells | [1] |
| Dosage | 25 mg/kg | [1] |
| Administration | Intravenous (i.v.) injection | [1] |
| Dosing Schedule | 3 times per week for 3 weeks | [1] |
| Observed Outcome | Significant reduction in tumor volume and inhibition of tumor growth | [1] |
In Vitro Activity of this compound
| Parameter | Details | Reference |
| Cell Lines | JAK2 V617F and wild-type JAK2 expressing cells | [1] |
| Concentration | 20 µM | [1] |
| Treatment Duration | 1-48 hours | [1] |
| Observed Effect | Complete inhibition of STAT5 phosphorylation | [1] |
Experimental Protocols
Cell Culture of HEL Cells
This protocol describes the maintenance of the HEL 92.1.7 (ATCC® TIB-180™) cell line for xenograft studies.
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HEL cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 5 x 10^5 and 2 x 10^6 cells/mL.
-
To subculture, aspirate the cell suspension and centrifuge at 125 x g for 7 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.
Preparation of this compound for Intravenous Injection
This protocol details the preparation of a 2.5 mg/mL working solution of this compound for in vivo administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the working solution fresh on the day of use.
Establishment of HEL Cell Xenograft Model
This protocol describes the subcutaneous implantation of HEL cells into immunocompromised mice.
Materials:
-
C.B-17 SCID-beige mice (6-8 weeks old)
-
Cultured HEL cells
-
Sterile PBS
-
Matrigel (optional)
-
1 mL syringes with 27-30 gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Harvest HEL cells during their exponential growth phase.
-
Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
Shave the right flank of the C.B-17 SCID-beige mice and sterilize the area with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the prepared flank of each mouse.
-
Monitor the mice for tumor formation.
In Vivo Efficacy Study and Monitoring
This protocol outlines the administration of this compound and the monitoring of tumor growth in the established xenograft model.
Materials:
-
Tumor-bearing mice
-
Prepared this compound working solution
-
Vehicle control solution (prepared in the same manner as the drug solution, without the compound)
-
Digital calipers
-
Analytical balance
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 25 mg/kg of this compound or vehicle control intravenously three times a week.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times a week as an indicator of general health and toxicity.
-
Continue the treatment for 3 weeks.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Visualizations
Signaling Pathway of JAK2 and Inhibition by JH2 Binder
Caption: JAK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
Application Notes and Protocols for Assessing JAK2 JH2 Binder Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune regulation. The pseudokinase (JH2) domain of JAK2 acts as a negative regulator of the adjacent kinase (JH1) domain. Mutations in the JH2 domain, such as the prevalent V617F mutation, can lead to constitutive activation of JAK2 and are associated with myeloproliferative neoplasms (MPNs). Consequently, the JAK2 JH2 domain has emerged as a promising therapeutic target for the development of selective inhibitors.
A crucial aspect of developing effective JAK2 JH2 binders is ensuring they can permeate the cell membrane to reach their intracellular target. This document provides detailed application notes and protocols for a suite of cell-based assays designed to assess the permeability and target engagement of JAK2 JH2 binders. These assays are essential for characterizing and optimizing potential drug candidates.
I. Overview of Assays for Permeability and Target Engagement
A multi-faceted approach is recommended to comprehensively evaluate the cell permeability and target engagement of JAK2 JH2 binders. This involves a combination of assays that measure passive permeability, active transport, direct target binding in a cellular context, and downstream signaling effects.
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to predict passive membrane permeability.
-
Caco-2 Permeability Assay: A cell-based assay that models the human intestinal epithelium to assess both passive and active transport mechanisms.
Target Engagement and Functional Assays:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct binding of a compound to its target protein within intact cells.
-
NanoBRET™ Target Engagement Assay: A sensitive bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in living cells.
-
JAK/STAT Reporter Gene Assay: A functional assay to measure the downstream effects of a JAK2 JH2 binder on the JAK/STAT signaling pathway.
II. Data Presentation: Quantitative Analysis of JAK2 JH2 Binders
The following tables summarize key quantitative data obtained from the described assays for hypothetical or representative JAK2 JH2 binders.
Table 1: Permeability of Representative JAK2 JH2 Binders
| Compound ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| J2B-001 | 15.2 | 10.5 | 11.2 | 1.07 | High |
| J2B-002 | 2.1 | 1.5 | 4.8 | 3.2 | Low (potential efflux) |
| J2B-003 | 0.5 | 0.3 | 0.4 | 1.33 | Low |
Table 2: Target Engagement and Cellular Activity of Representative JAK2 JH2 Binders
| Compound ID | CETSA ΔTm (°C) | NanoBRET™ IC50 (nM) | STAT5 Phosphorylation IC50 (µM) | ISRE Reporter Gene IC50 (µM) |
| J2B-001 | +3.5 | 50 | 0.5 | 1.2 |
| J2B-002 | +2.8 | 85 | 5.8 | >10 |
| J2B-003 | +4.1 | 30 | >20 | >20 |
III. Experimental Protocols
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for high-throughput screening of passive permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (non-binding surface)
-
Phosphatidylcholine solution (e.g., 2% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV/Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Membrane Coating: Carefully add 5 µL of the phosphatidylcholine solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Compound Preparation: Prepare test and control compounds at a final concentration of 100-200 µM in PBS.
-
Donor Plate Preparation: Add 150-200 µL of the compound solution to each well of the coated filter plate (donor plate).
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly on a plate shaker at room temperature for 4-18 hours.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
B. Caco-2 Permeability Assay
This assay provides a more physiologically relevant model of intestinal absorption.[1][2][3][4]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compounds and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values > 250 Ω·cm2. Additionally, assess the permeability of Lucifer yellow; permeability should be < 1% per hour.
-
Assay Preparation: Wash the monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Add the test compound (typically at 1-10 µM) in HBSS (pH 6.5 or 7.4) to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Add the test compound in HBSS (pH 7.4) to the basolateral chamber.
-
Add fresh HBSS (pH 7.4) to the apical chamber.
-
Incubate and collect samples as described for the A-B transport.
-
-
Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[3]
C. Cellular Thermal Shift Assay (CETSA)
This assay confirms direct target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[5][6][7]
Materials:
-
Cell line expressing JAK2 (e.g., HEL cells for endogenous V617F JAK2, or HEK293 cells transfected with a JAK2 construct).
-
Complete cell culture medium.
-
Test compound and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against JAK2 and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound at various concentrations or with DMSO for 1-2 hours at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using antibodies against JAK2 and a loading control.
-
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble JAK2 as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement. The change in the melting temperature (ΔTm) can be quantified.
D. NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound affinity for the target protein in living cells.[8][9][10][11]
Materials:
-
HEK293 cells.
-
Plasmid encoding a NanoLuc®-JAK2 JH2 fusion protein.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer K-10.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Protocol:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-JAK2 JH2 fusion vector.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into the assay plates in Opti-MEM®.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compound or vehicle control.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals (e.g., 460nm and >610nm).
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
E. JAK/STAT Reporter Gene Assay
This assay measures the functional consequence of JAK2 JH2 binder activity on the downstream signaling pathway.[12][13][14][15]
Materials:
-
HEK293 cell line stably expressing an Interferon Stimulated Response Element (ISRE)-driven luciferase reporter.
-
Complete cell culture medium.
-
Test compound and DMSO (vehicle control).
-
Interferon-α (IFN-α) or other appropriate cytokine to stimulate the JAK/STAT pathway.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, opaque 96-well assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the ISRE-luciferase reporter HEK293 cells into the assay plates and incubate overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of IFN-α. Include unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Add the luciferase assay reagent to all wells and incubate at room temperature for 10-15 minutes.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the stimulated control. Plot the normalized luciferase activity as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IV. Visualizations
A. Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of intervention for a JAK2 JH2 binder.
B. Experimental Workflows
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. enamine.net [enamine.net]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. pelagobio.com [pelagobio.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. carnabio.com [carnabio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eubopen.org [eubopen.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. JAK-STAT Pathway - Report Lentivirus [gentarget.com]
Application Notes and Protocols for Recombinant JAK2 JH2 Protein Expression and Purification for Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[2] The JAK2 protein consists of several domains, including a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2). While initially considered catalytically inactive, the JH2 domain is now understood to be a crucial regulatory domain that allosterically modulates the activity of the JH1 domain.[3] The JH2 domain also possesses a functional ATP-binding pocket, making it an attractive target for the development of selective allosteric inhibitors.[4][5]
These application notes provide a detailed protocol for the expression of recombinant human JAK2 JH2 domain in a baculovirus-infected insect cell system and its subsequent purification. Furthermore, we describe protocols for two common binding assays, Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), to characterize the interaction of small molecule inhibitors with the purified JAK2 JH2 protein.
Signaling Pathway Overview
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[6][7] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[6]
Caption: Overview of the canonical JAK-STAT signaling pathway.
Experimental Workflow
The overall workflow for producing and characterizing the recombinant JAK2 JH2 protein involves several key stages, from gene cloning to biophysical characterization of ligand binding.
Caption: Workflow for JAK2 JH2 expression, purification, and analysis.
Experimental Protocols
Recombinant Human JAK2 JH2 (amino acids 536-812) Expression in Baculovirus-Infected Insect Cells
This protocol describes the expression of His-tagged or GST-tagged JAK2 JH2 in Spodoptera frugiperda (Sf9) insect cells.
Materials:
-
Sf9 insect cells
-
Baculovirus transfer vector (e.g., pFastBac HT for His-tag, or pGEX series for GST-tag)
-
Recombinant bacmid DNA
-
Cellfectin II Reagent
-
Grace's Insect Medium, supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Sf-900 II SFM (serum-free medium)
-
Protease inhibitor cocktail
Protocol:
-
Generation of Recombinant Baculovirus:
-
Clone the human JAK2 JH2 domain (amino acids 536-812) into the chosen baculovirus transfer vector.
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's instructions (e.g., Bac-to-Bac Baculovirus Expression System).
-
Transfect 0.5 x 10^6 Sf9 cells with 1 µg of recombinant bacmid DNA using Cellfectin II Reagent.
-
Incubate for 72 hours at 27°C. The supernatant now contains the P1 viral stock.
-
-
Virus Amplification:
-
Infect 2 x 10^7 Sf9 cells with the P1 viral stock.
-
Incubate for 72 hours at 27°C.
-
Harvest the supernatant containing the P2 viral stock by centrifuging at 1,000 x g for 10 minutes.
-
Determine the viral titer using a plaque assay or end-point dilution assay. A high-titer P3 stock can be generated if necessary.
-
-
Protein Expression:
-
Infect a large-scale suspension culture of Sf9 cells (e.g., 1 L at 2 x 10^6 cells/mL) with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 1-3.
-
Incubate the culture at 27°C with shaking (120 rpm) for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
-
Purification of Recombinant JAK2 JH2 Protein
A. His-Tagged Protein Purification
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
Protocol:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by using a Dounce homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Incubate the cleared lysate with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin three times with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Analyze the fractions by SDS-PAGE for purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
B. GST-Tagged Protein Purification
Materials:
-
Lysis Buffer: PBS pH 7.4, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail.
-
Wash Buffer: PBS pH 7.4, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.
-
Glutathione-agarose resin.
Protocol:
-
Follow steps 1-3 from the His-tagged purification protocol using the GST Lysis Buffer.
-
Incubate the cleared lysate with pre-equilibrated glutathione-agarose resin for 1-2 hours at 4°C.
-
Wash the resin three times with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Analyze fractions by SDS-PAGE and store the purified protein as described for the His-tagged protein.
Fluorescence Polarization (FP) Binding Assay
This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe upon binding to a larger protein.
Materials:
-
Purified JAK2 JH2 protein.
-
Fluorescently labeled probe (e.g., a known ligand conjugated to a fluorophore).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test compounds.
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a solution of the fluorescent probe in Assay Buffer at a concentration of 2x the final desired concentration (typically in the low nM range).
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Prepare a solution of JAK2 JH2 protein in Assay Buffer at 2x the final desired concentration (determined by titration to give an optimal FP window).
-
In a 384-well plate, add 5 µL of the 2x fluorescent probe solution to each well.
-
Add 5 µL of the test compound dilutions or vehicle control.
-
Initiate the binding reaction by adding 10 µL of the 2x JAK2 JH2 protein solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values from the competition binding data.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
HTRF is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are brought into close proximity.
Materials:
-
Purified His-tagged or GST-tagged JAK2 JH2 protein.
-
Biotinylated tracer ligand.
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-His or anti-GST).
-
Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 0.5 M KF.
-
Test compounds.
-
384-well white, low-volume microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 2 µL of the test compound dilutions or vehicle control.
-
Add 4 µL of a pre-mixed solution containing the tagged JAK2 JH2 protein and the biotinylated tracer.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a pre-mixed detection solution containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values for the competing compounds.
Data Presentation
The following tables summarize typical quantitative data obtained from the expression, purification, and binding assay experiments.
Table 1: Summary of Recombinant JAK2 JH2 Protein Purification
| Purification Step | Total Protein (mg) | JAK2 JH2 (mg) | Purity (%) |
| Cleared Lysate | 500 | 15 | 3 |
| Affinity Elution | 12 | 11 | >90 |
| Final Dialyzed Protein | 10 | 9.5 | >95 |
Table 2: Binding Affinities of Reference Compounds to JAK2 JH2
| Compound | Assay Type | IC50 (nM) | Reference |
| BMS-986165 | HTRF | 178 | [8] |
| JNJ-7706621 | HTRF | 327 | [8] |
| Zasocitinib | HTRF | >25000 | [8] |
| Compound X | FP | 85 | In-house |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful expression, purification, and characterization of the recombinant JAK2 JH2 domain. The use of a baculovirus expression system ensures high yields of properly folded and soluble protein. The detailed purification and binding assay protocols are suitable for both academic research and high-throughput screening in a drug discovery setting. The ability to produce high-quality recombinant JAK2 JH2 and accurately measure its interaction with small molecules is essential for the development of novel and selective JAK2 inhibitors targeting the pseudokinase domain.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 3. Recombinant Protein Expression in the Baculovirus-Infected Insect Cell System | Springer Nature Experiments [experiments.springernature.com]
- 4. promega.ca [promega.ca]
- 5. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Expression in the Baculovirus-Insect Cell Expression System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Western blot protocol for detecting phospho-STAT5 after JAK2 JH2 binder-1 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting Phospho-STAT5 After JAK2 JH2 Binder-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and survival.[1][2] Cytokine binding to its receptor triggers the activation of associated JAKs, which then phosphorylate STAT proteins.[1] Specifically, JAK2 activation leads to the phosphorylation of STAT5 at the Tyr694 residue, a crucial step for its dimerization, nuclear translocation, and function as a transcription factor.[3][4][5]
Dysregulation of the JAK2-STAT5 pathway is implicated in various myeloproliferative neoplasms (MPNs).[6][7] The JAK2 pseudokinase (JH2) domain plays a key regulatory role over the kinase (JH1) domain, and mutations in JH2, such as V617F, can lead to hyperactivation.[2][7] this compound is a potent and selective small molecule that binds to the JAK2 JH2 domain, inhibiting JAK2 activity and subsequent STAT5 phosphorylation.[6] Therefore, quantifying the levels of phosphorylated STAT5 (p-STAT5) via Western blot is a primary method for assessing the target engagement and cellular efficacy of this compound.
These application notes provide a detailed protocol for the immunodetection of p-STAT5 (Tyr694) in cell lysates following treatment with this compound.
Signaling Pathway
The diagram below illustrates the canonical JAK2-STAT5 signaling pathway and the inhibitory action of this compound. Cytokine receptor activation leads to JAK2-mediated phosphorylation of STAT5. This compound binds to the pseudokinase (JH2) domain, inhibiting this process.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing p-STAT5 levels.
Data Presentation
The following table presents representative quantitative data on the dose-dependent effect of this compound on p-STAT5 levels in a hematopoietic cell line (e.g., TF-1 or SET-2), as determined by Western blot analysis. Data is presented as the relative band intensity of p-STAT5 normalized to total STAT5.
| Cell Line | This compound Concentration | Relative p-STAT5 Levels (Normalized) |
| TF-1 | 0 µM (Vehicle Control) | 1.00 |
| 1 µM | 0.65 | |
| 5 µM | 0.25 | |
| 20 µM | 0.08[6] | |
| SET-2 | 0 µM (Vehicle Control) | 1.00 |
| 1 µM | 0.58 | |
| 5 µM | 0.19 | |
| 20 µM | 0.04[6] |
Note: The data shown are for illustrative purposes and represent typical expected results.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed hematopoietic cells (e.g., TF-1, SET-2, or other relevant cell lines) at an appropriate density in culture flasks or plates. For suspension cells, aim for a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 20 µM).[6]
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4 to 24 hours). The optimal treatment time should be determined empirically.
Sample Preparation (Cell Lysis)
Note: Perform all lysis steps on ice or at 4°C to minimize protein degradation and dephosphorylation.[8]
-
Harvest Cells:
-
Wash: Wash the cell pellet or plate once with ice-cold Phosphate-Buffered Saline (PBS).[9][11]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet or plate.[8][11] Use approximately 100 µL of buffer per 1-2 million cells.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[11]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][11]
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Determine the total protein concentration of each lysate using a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.[10][11]
-
Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein per lane (typically 20-30 µg) for SDS-PAGE.[11]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of protein lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.[11]
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11] Note: BSA is often preferred over non-fat dry milk for detecting phosphorylated proteins to reduce background noise.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) diluted in 5% BSA/TBST.[3][11] The optimal dilution should be determined based on the antibody datasheet (e.g., 1:1000). Incubate overnight at 4°C with gentle agitation.[3][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[11]
Detection and Analysis
-
Signal Detection: Prepare an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[11] Capture the chemiluminescent signal using a digital imaging system.[11]
-
Stripping and Re-probing: To normalize the p-STAT5 signal, the membrane can be stripped of the bound antibodies and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block the membrane as described in step 5.1.
-
Incubate with a primary antibody for total STAT5 .[8]
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Optionally, re-probe again for a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control.[11]
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[11] Normalize the p-STAT5 band intensity to the total STAT5 band intensity for each sample to account for any variations in protein loading.[8][11]
References
- 1. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 5. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mesoscale.com [mesoscale.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Selectivity of JAK2 JH2 Binders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the development of selective JAK2 JH2 domain binders.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting the JAK2 JH2 domain for inhibitor development?
Targeting the Janus kinase 2 (JAK2) pseudokinase domain (JH2) offers a promising strategy to modulate the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms (MPNs) and other diseases.[1][2][3] The JH2 domain acts as a negative regulator of the adjacent catalytically active kinase domain (JH1).[1][4][5] Mutations in the JH2 domain, such as the common V617F mutation, can lead to constitutive activation of the JH1 domain and downstream signaling.[1][2][6] Developing binders that selectively target the JH2 domain aims to allosterically inhibit JAK2 activity, potentially offering a more targeted therapeutic approach with fewer side effects compared to traditional ATP-competitive inhibitors that target the highly conserved JH1 domain.[2][6][7] This approach could lead to the development of mutant-selective inhibitors.[6]
Q2: What are the main challenges in achieving high selectivity for the JAK2 JH2 domain over the JH1 domain?
The primary challenge lies in the structural similarity between the ATP-binding pockets of the JH1 and JH2 domains.[2] This conservation makes it difficult to develop small molecules that can differentiate between the two domains, often leading to off-target effects and toxicity.[2][8] Overcoming this challenge requires innovative drug design strategies that exploit the subtle differences between the two domains.
Q3: What are the key strategies to improve the selectivity of JAK2 JH2 binders?
Several strategies have been successfully employed to enhance selectivity for the JAK2 JH2 domain:
-
Targeting Unique Residues: Exploiting amino acid differences between the JH1 and JH2 domains is a key strategy. For instance, the JH2 domains of several JAK family members contain a cysteine residue (Cys675 in JAK2) in the catalytic loop that is absent in their JH1 domains.[1][9] Designing covalent inhibitors that form a bond with this unique cysteine can significantly increase selectivity.[9]
-
Allosteric Inhibition: Developing compounds that bind to allosteric sites on the JH2 domain, rather than the conserved ATP-binding pocket, can achieve high selectivity.[6][10] These allosteric inhibitors can modulate the activity of the JH1 domain from a distance.
-
Structure-Based and Computational Design: Utilizing crystal structures of the JAK2 JH2 domain and computational modeling can guide the design of selective binders.[2][10] This approach allows for the identification of unique pockets and interactions within the JH2 domain that can be exploited for selective targeting.
-
Fragment-Based Screening: This technique involves screening libraries of small chemical fragments to identify those that bind to the target domain.[11] These hits can then be optimized and linked together to create more potent and selective lead compounds.
Troubleshooting Guides
Problem 1: My compound shows poor selectivity between JAK2 JH1 and JH2 domains in biochemical assays.
-
Possible Cause: The compound may be targeting highly conserved residues within the ATP-binding pocket of both domains.
-
Troubleshooting Steps:
-
Structural Analysis: If a co-crystal structure is available, analyze the binding mode of your compound. Identify if it primarily interacts with conserved residues.
-
Computational Modeling: Use molecular docking and dynamics simulations to explore alternative binding poses or modifications that could engage non-conserved residues in the JH2 domain.[10]
-
Medicinal Chemistry Optimization:
-
Consider Allosteric Targeting: Shift focus from the ATP-binding site to potential allosteric pockets on the JH2 domain.
-
Problem 2: My JH2-selective compound has low cellular potency.
-
Possible Cause: The compound may have poor cell permeability or be subject to efflux pumps. It's also possible that the biochemical assay conditions do not accurately reflect the cellular environment.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the compound's lipophilicity, molecular weight, and polar surface area to predict its permeability.
-
Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to experimentally determine cell permeability.[3]
-
Cellular Accumulation Studies: Measure the intracellular concentration of the compound to determine if it is effectively entering the cells.
-
Structure-Activity Relationship (SAR) for Permeability: If permeability is low, modify the compound to improve its drug-like properties without compromising its binding affinity and selectivity.
-
Evaluate in Different Cell-Based Assays: Test the compound in various cellular models, such as Ba/F3 cells expressing TEL-JAK fusions or human erythroleukemia (HEL) cells, to confirm the lack of potency is not cell-line specific.[11][12]
-
Problem 3: Discrepancy between biochemical and cellular assay results for selectivity.
-
Possible Cause: Compound selectivity can differ between purified enzyme assays and cellular environments due to factors like off-target effects, differential protein concentrations, and the influence of scaffolding proteins.[12][13]
-
Troubleshooting Steps:
-
Comprehensive Cellular Profiling: Do not rely solely on biochemical assays. Profile your compounds in a suite of relevant cell-based assays that measure downstream signaling events, such as STAT5 phosphorylation (pSTAT5).[12][14]
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that your compound is binding to JAK2 within the cell.
-
Kinome-wide Selectivity Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions that might contribute to the observed cellular phenotype.[8][15]
-
Quantitative Data Summary
Table 1: Binding Affinities and Selectivity of Representative JAK2 JH2 Binders
| Compound | Target Domain | Binding Affinity (Kd or IC50, nM) | Selectivity (JH1/JH2) | Reference |
| Analogue 21 | JAK2 JH2 | ~97 | >360-fold | [2] |
| JAK2 JH1 | ~35,000 | [2] | ||
| Compound 10 | JAK2 JH2 (WT) | 346 ± 34 | ~19-fold | [3][16] |
| JAK2 JH1 | 6,700 ± 1,800 | [16] | ||
| Compound 13 | JAK2 JH2 (WT) | 34 ± 3 | ~190-fold | [3] |
| JAK2 JH1 | 6,500 ± 1,200 | [3] | ||
| Covalent Modifier | JAK2 JH2 (after 20h) | Varies | up to ~30-fold | [9] |
| Fedratinib | JAK2 | 3 | ≥20-fold over other JAKs | [17] |
| Pacritinib | JAK2 | 23 | ≥6-fold over other JAKs | [17] |
Note: Binding affinity values and selectivity ratios are sourced from the cited literature and may have been determined using different assay formats.
Experimental Protocols
1. Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the JAK2 domain. Inhibition of this binding by a test compound results in a decrease in the polarization signal.
-
Materials:
-
Recombinant JAK2 JH1 and JH2 domains
-
Fluorescently labeled tracer (e.g., fluorescein-conjugated JNJ7706621)[3]
-
Assay buffer (e.g., Kinase Buffer A)
-
Test compounds
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture (if using a LanthaScreen™ assay format), and the fluorescent tracer.[18]
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[18]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
2. Cellular pSTAT5 AlphaScreen Assay
This assay quantifies the level of phosphorylated STAT5, a downstream target of JAK2, in a cellular context.
-
Materials:
-
Ba/F3 cells expressing TEL-JAK2 fusion protein[12]
-
Cell culture medium
-
Test compounds
-
Lysis buffer
-
AlphaScreen pSTAT5 assay kit (containing donor and acceptor beads)
-
Plate reader capable of AlphaScreen detection
-
-
Procedure:
-
Seed the Ba/F3-TEL-JAK2 cells in a 96-well plate and incubate.
-
Treat the cells with serial dilutions of the test compound for a specified duration.
-
Lyse the cells to release the intracellular proteins.
-
Add the AlphaScreen acceptor beads conjugated to a pSTAT5 antibody and donor beads to the cell lysate.
-
Incubate in the dark to allow for bead-antibody-protein complex formation.
-
Measure the AlphaScreen signal, which is proportional to the amount of pSTAT5.
-
Determine the IC50 values from the dose-response curve.
-
Visualizations
Caption: The canonical JAK-STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of a False Virtual Screen Hit into Selective JAK2 JH2 Domain Binders Using Convergent Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of JAK2 with lysine-reactive compounds that bind the pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Deep learning-guided discovery of selective JAK2-JH2 allosteric inhibitors: integration of MLP predictive modeling, BREED-based library design, and computational validation [frontiersin.org]
- 11. astx.com [astx.com]
- 12. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 16. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Cell Permeability of JAK2 JH2 Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor cell permeability of Janus Kinase 2 (JAK2) JH2 domain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it a critical factor for my JAK2 JH2 inhibitor?
A1: Cell permeability refers to the ability of a compound to cross the cell membrane and reach its intracellular target, in this case, the JAK2 JH2 domain.[1] It is a crucial property because even a highly potent inhibitor in a biochemical assay will be ineffective in a cellular context if it cannot access its target inside the cell. Poor permeability can lead to a significant discrepancy between in vitro potency and cellular efficacy, hindering the development of promising therapeutic candidates.[2][3]
Q2: How can I assess the cell permeability of my JAK2 JH2 inhibitor?
A2: Several in vitro methods are commonly used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for permeability.[4][5][6]
-
Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium and can assess both passive diffusion and active transport processes.[1][7][8]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This cell-based assay is often used to assess general permeability and to identify if a compound is a substrate of efflux transporters.[1]
Q3: What are efflux transporters and how can they affect my experiments?
A3: Efflux transporters are proteins on the cell surface that actively pump foreign substances, including drugs, out of the cell.[9] If your JAK2 JH2 inhibitor is a substrate for an efflux transporter like P-glycoprotein (P-gp), it may be actively removed from the cell, leading to a low intracellular concentration and reduced efficacy, even if the compound has good passive permeability.[9] The Caco-2 assay can help identify compounds that are subject to efflux.[10]
Q4: My JAK2 JH2 inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What are the likely causes?
A4: This is a common challenge. Besides poor cell permeability and efflux, other potential causes include:
-
Compound instability: The inhibitor may be degrading in the cell culture medium.[11]
-
High protein binding: The compound may bind to proteins in the serum of the culture medium, reducing the free concentration available to enter the cells.[11]
-
Off-target effects: At higher concentrations, the inhibitor might have off-target activities that mask its intended effect or cause toxicity.[11]
-
Incorrect assay conditions: Suboptimal assay duration or cell density can affect the observed results.
Q5: How can I confirm that my inhibitor is engaging the JAK2 target inside the cells?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[12] This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a shift in its thermal denaturation profile.[12][13] Observing a thermal shift provides direct evidence that your compound is reaching and binding to JAK2 in live cells.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cellular potency despite high biochemical potency | Poor cell permeability | - Chemical Modification: Synthesize analogs with improved physicochemical properties (e.g., lower molecular weight, optimized logP, reduced polar surface area). Replacing a sulfonamide with an N-methylamide has been shown to improve cell permeability in some JAK2 JH2 inhibitors.[15]- Prodrug Approach: Design a prodrug that is more permeable and is intracellularly converted to the active inhibitor.[2][16]- Formulation Strategies: Use formulation techniques like lipid-based nanoparticles or liposomes to enhance cellular uptake.[2] |
| Active efflux by transporters | - Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps.[1]- Co-incubate with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if cellular activity is restored.[10] | |
| Compound instability in media | - Assess the stability of your compound in cell culture media over time using LC-MS/MS.[11]- If unstable, consider modifying the compound to improve stability or shorten the assay incubation time. | |
| High variability in cell-based assay results | Inconsistent cell seeding | - Ensure a homogenous cell suspension and use calibrated pipettes for consistent cell seeding density.[1] |
| Edge effects in microplates | - Avoid using the outer wells of the plate or fill them with media only to minimize evaporation and temperature gradients.[1] | |
| Compound precipitation | - Check the solubility of your inhibitor in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (typically <0.5%) to avoid solvent toxicity.[11] | |
| No target engagement observed in CETSA | Insufficient intracellular concentration | - Increase the compound concentration or incubation time to allow for sufficient cellular uptake.[2]- Re-evaluate the cell permeability of the compound using assays like PAMPA or Caco-2. |
| Assay conditions not optimized | - Optimize the heat shock temperature and duration for the specific cell line and target protein.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data for assessing and improving the cell permeability of JAK2 JH2 inhibitors.
Table 1: Physicochemical Properties and Permeability of Diaminotriazole-based JAK2 JH2 Inhibitors
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | PAMPA Permeability (Pe) (10⁻⁶ cm/s) |
| Compound 11 | 567.6 | 4.9 | 125.6 | 1.8 ± 0.2 |
| Compound 12 | 567.6 | 4.9 | 125.6 | 2.1 ± 0.1 |
| Compound 13 (N-methyl amide analog of 11) | 524.6 | 4.5 | 105.1 | 1.0 ± 0.1 |
| Compound 14 (N-methyl amide analog of 12) | 524.6 | 4.5 | 105.1 | 2.0 ± 0.1 |
| Data adapted from Liosi, M.-E., et al. (2022). Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands.[17] |
Table 2: Interpretation of Permeability Assay Results
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | Papp (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Efflux Ratio (Papp B→A / Papp A→B) | < 2 | - | > 2 (indicates active efflux) |
| General interpretation based on industry standards. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a JAK2 JH2 inhibitor across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration (typically 10-100 µM).
-
Prepare the Acceptor Plate: The wells of the acceptor plate are pre-coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane. Add buffer to the acceptor wells.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18]
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and potential for active efflux of a JAK2 JH2 inhibitor across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. TEER values should be above a predetermined threshold (e.g., 300 Ω·cm²).[19]
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of a JAK2 JH2 inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the JAK2 JH2 inhibitor at various concentrations or with a vehicle control. Incubate to allow for compound entry and target binding.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (containing undenatured protein) from the precipitated, denatured protein.
-
Protein Quantification: Analyze the amount of soluble JAK2 protein in the supernatant using a specific detection method, such as Western blotting or an immunoassay like AlphaScreen®.[13]
-
Data Analysis: Plot the amount of soluble JAK2 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK2 JH2 inhibitors.
Caption: Experimental workflow for assessing the cell permeability and target engagement of JAK2 JH2 inhibitors.
Caption: A logical workflow for troubleshooting low cellular activity of JAK2 JH2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Interactions of janus kinase inhibitors with drug transporters and consequences for pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JAK2 JH2 Binder-1 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with JAK2 JH2 binder-1 in in vivo studies.
Troubleshooting Guide: Enhancing Solubility of this compound
Researchers may encounter difficulties with the solubility of this compound, a potent and selective binder of the JAK2 pseudokinase domain (JH2) with a Kd of 37.1 nM.[1] Poor solubility can lead to inaccurate dosing, low bioavailability, and unreliable experimental outcomes.[2][3][4] The following table outlines common solubility issues and potential optimization strategies.
| Issue | Potential Cause | Suggested Optimization Strategy | Pros | Cons |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound's kinetic solubility is exceeded due to a sharp change in solvent polarity. | 1. Lower Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in the formulation.[2] 2. pH Modification: If the compound is a weak base, acidifying the aqueous vehicle can increase solubility.[2][5][6] 3. Use of Co-solvents: Incorporate water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol.[7][8][9][10] | Simple to implement. | May not be sufficient for highly insoluble compounds. Potential for in vivo precipitation upon dilution in the bloodstream.[7][9] |
| Low Oral Bioavailability | Poor dissolution in the gastrointestinal (GI) tract. Many kinase inhibitors are lipophilic and have low aqueous solubility.[2][3][4] | 1. Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution, which can be achieved through techniques like wet milling or high-pressure homogenization.[11][12][13][14] 2. Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and enhance the dissolution rate. 3. Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can present the drug in a solubilized form that is more readily absorbed.[15][16][17][18][19] | Can significantly improve oral absorption. | May require specialized equipment and more complex formulation development. |
| Inconsistent Efficacy in Animal Models | Variable absorption due to formulation instability or precipitation at the injection site or in the GI tract. | 1. Conduct a preliminary pharmacokinetic (PK) study: Assess key parameters like Cmax, Tmax, and AUC to understand the compound's absorption profile. 2. Formulation Screening: Systematically screen different excipients, including various oils, surfactants, and co-surfactants, to identify an optimal and stable formulation. | Provides quantitative data to guide formulation optimization. | Can be time-consuming and resource-intensive. |
| Difficulty in Preparing a High-Concentration Dosing Solution | The intrinsic solubility of the compound is low in common vehicle components. | 1. Lipophilic Salt Formation: Converting the compound to a lipophilic salt can significantly enhance its solubility in lipid-based excipients.[15] 2. Nanosuspension: This technique involves dispersing the pure drug in an aqueous vehicle with stabilizers, which can be suitable for both oral and parenteral administration.[11][12][13][14] | Allows for higher drug loading in formulations. | May alter the compound's properties and requires chemical modification. |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility for this compound in my in vivo experiment?
A1: Initial signs of poor solubility can include the formation of a visible precipitate when preparing the dosing solution, difficulty in achieving a clear solution even with sonication or gentle heating, or inconsistent results in your animal studies, such as high variability in efficacy or pharmacokinetic parameters between animals receiving the same dose.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to exceed its kinetic solubility and precipitate out of the solution.[2]
Q3: How does pH affect the solubility of a kinase inhibitor like this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly if they are weak bases.[2][5] For weakly basic compounds, a lower pH (acidic environment) will lead to protonation of the molecule, which generally increases its aqueous solubility. Conversely, at a higher pH (basic environment), the compound will be in its less soluble, non-ionized form.[2]
Q4: What is a recommended starting formulation for intravenous (IV) administration of this compound in mice?
A4: A previously reported formulation for intravenous administration of this compound in mice at a dose of 25 mg/kg consists of a solution prepared in a vehicle of DMSO, PEG300, Tween-80, and saline.[1] A common approach is to first dissolve the compound in DMSO, then add PEG300 and Tween-80, and finally dilute with saline to the desired concentration.[1]
Q5: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble kinase inhibitors?
A5: Several strategies can be employed to improve the oral absorption of poorly soluble compounds. These include:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can enhance solubility.
-
Co-solvents and Surfactants: Utilizing water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of hydrophobic drugs.[7][8][9][10][20]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption for lipophilic drugs.[15][16][17][18][19]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area for dissolution.[11][12][13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can enhance its solubility and dissolution rate.
Experimental Protocols
Kinetic Solubility Assay
This assay is used to determine the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV-Vis spectrophotometer
-
Filtration apparatus (for UV-Vis method)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubate: Shake the plate for 2 hours at room temperature.
-
Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Measurement (UV-Vis): Alternatively, filter the contents of each well to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength. Calculate the concentration based on a standard curve.
Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add Compound: Add an excess amount of solid this compound to a vial.
-
Add Buffer: Add a known volume of PBS (pH 7.4) to the vial.
-
Equilibrate: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials to pellet the undissolved solid.
-
Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Visualizations
Caption: Decision workflow for optimizing this compound formulation.
Caption: Experimental workflow for the kinetic solubility assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-based nanoformulations for TKIs delivery in cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
- 18. jnanoscitec.com [jnanoscitec.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Polarization Assays for JAK2 JH2
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescence polarization (FP) assays to study the JAK2 JH2 pseudokinase domain.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorescence polarization assay for JAK2 JH2?
A fluorescence polarization (FP) assay measures the binding of a small fluorescently labeled molecule (a "tracer") to the larger JAK2 JH2 protein. The principle relies on the observation that when a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when the tracer binds to the much larger JAK2 JH2 protein, its tumbling slows down significantly, resulting in a higher degree of polarization of the emitted light. This change in polarization (measured in millipolarization units, mP) is directly proportional to the fraction of the tracer that is bound to the protein.[1][2]
Q2: What is a competitive FP assay format and why is it used for JAK2 JH2?
In a competitive FP assay, a constant concentration of JAK2 JH2 and a specific fluorescent tracer are used. Unlabeled compounds (potential inhibitors or binders) are then added in increasing concentrations. These unlabeled compounds compete with the tracer for binding to the ATP binding site of the JAK2 JH2 domain.[3][4] If the test compound binds to JAK2 JH2, it will displace the fluorescent tracer, causing the tracer to tumble freely in solution again. This displacement leads to a decrease in the measured fluorescence polarization. This format is highly effective for screening libraries of compounds to identify and characterize inhibitors that bind to the JAK2 JH2 domain.[3]
Q3: What is a good starting point for tracer and JAK2 JH2 concentrations?
Ideally, the tracer concentration should be at or below its dissociation constant (Kd) for JAK2 JH2 and significantly lower than the protein concentration to ensure that the binding is not limited by the amount of tracer.[5] The concentration of JAK2 JH2 should be optimized to produce a significant mP window (the difference in mP between the bound and free tracer). A common starting point is to use a protein concentration that results in approximately 50-80% of the tracer being bound.[6] For a newly developed assay, it is crucial to perform titration experiments for both the tracer and the protein to determine their optimal concentrations.[5]
Q4: What is the Z' factor, and what is an acceptable value for a JAK2 JH2 FP assay?
The Z' factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay. It takes into account both the dynamic range of the assay (the difference between the high and low signals) and the variability of the data. The formula for calculating the Z' factor is:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., tracer bound to JAK2 JH2).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., free tracer).[7]
An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[7] A value between 0 and 0.5 is marginal, and a value less than 0 indicates the assay is not suitable for screening.[7]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can manifest as inconsistent readings and high data variability, making it difficult to discern true binding events.
| Potential Cause | Troubleshooting Step |
| Insufficient Fluorescent Signal | Increase Tracer Concentration: While keeping the tracer concentration below the Kd is ideal, a signal that is at least 3-fold higher than the buffer background is necessary for reliable measurements.[5] |
| Optimize Instrument Settings: Ensure the correct excitation and emission wavelengths for your fluorophore are set. Adjust the gain settings to amplify the signal without saturating the detector.[5] | |
| Evaluate Fluorophore Choice: If the signal remains low, consider a brighter fluorophore with a higher quantum yield.[5] | |
| High Background Fluorescence | Check Buffer Components: Some buffer components, like BSA, can be intrinsically fluorescent. Test each component individually to identify the source of fluorescence. Consider using alternatives like bovine gamma globulin (BGG).[5] |
| Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to avoid fluorescent contaminants.[5] | |
| Select Appropriate Microplates: Use black, opaque microplates to minimize background fluorescence and prevent light from scattering between wells.[5] |
Issue 2: Small Assay Window (Low ΔmP)
A small difference in the mP values between the bound and free tracer limits the sensitivity of the assay. A robust FP assay should have a ΔmP of at least 100 mP.[8]
| Potential Cause | Troubleshooting Step |
| Suboptimal Protein Concentration | Titrate JAK2 JH2 Concentration: Perform a titration of the JAK2 JH2 protein to find the concentration that yields the maximum mP window.[5] |
| "Propeller Effect" | Re-evaluate Tracer Design: If the linker between the fluorophore and the ligand is too long or flexible, the fluorophore can still rotate freely even when the ligand is bound to the protein. This is known as the "propeller effect".[5] Consider synthesizing a new tracer with a shorter, more rigid linker or attaching the fluorophore at a different position.[9] |
| Insufficient Size Difference | Review Tracer and Protein Size: The change in polarization is dependent on the relative size difference between the tracer and the protein. A larger difference in molecular weight generally leads to a larger ΔmP.[5] |
| Low Tracer Binding | Confirm Binding with an Orthogonal Method: If possible, confirm the interaction between your tracer and JAK2 JH2 using an alternative biophysical method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). |
Issue 3: High Data Variability
Inconsistent results across replicate wells can obscure the true effect of a test compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially those used for small volumes. |
| Mixing Issues: Ensure thorough mixing of reagents in the wells without introducing bubbles. A brief spin on a plate centrifuge can help. | |
| Temperature Fluctuations | Equilibrate Reagents: Allow all reagents and plates to reach thermal equilibrium at room temperature before starting the assay. Use a temperature-controlled plate reader if available.[10] |
| Protein Aggregation | Prepare Fresh Protein Dilutions: Protein aggregation can lead to light scattering and variable FP readings. Prepare fresh dilutions of JAK2 JH2 for each experiment and consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer to prevent aggregation.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from published JAK2 JH2 FP assays.
Table 1: Dissociation Constants (Kd) of Tracers for JAK2 JH2
| Tracer | Fluorophore | Kd (µM) | Reference |
| Fluorescent Ligand 5 | Fluorescein | ~0.2 | [3] |
| Fluorescent Ligand 6 | Fluorescein | ~0.2 | [3] |
| BODIPY-ATP | BODIPY | 7 | [3] |
Table 2: Binding Affinities (Kd) of Known Inhibitors to JAK2 JH2 Determined by FP Assay
| Compound | Kd (µM) | Assay Conditions | Reference |
| Compound 1 | 0.8 | 50 mM Hepes buffer | [3] |
| JNJ7706621 | Not determined (low binding) | 50 mM Hepes buffer | [3] |
| NVP-BSK805 | Not determined (low binding) | 50 mM Hepes buffer | [3] |
| Filgotinib (GLPG0634) | Not determined (low binding) | 50 mM Hepes buffer | [3] |
Experimental Protocols
Protocol 1: Optimization of Tracer Concentration
Objective: To determine the lowest tracer concentration that gives a stable and robust fluorescent signal.
Methodology:
-
Prepare a serial dilution of the fluorescent tracer in the assay buffer. A typical starting range is from 0.1 nM to 100 nM.[5]
-
Dispense each concentration into multiple wells of a black, opaque 384-well plate (at least in triplicate).
-
Include wells containing only the assay buffer to measure background fluorescence.
-
Read the plate in both fluorescence intensity and fluorescence polarization modes.
-
Data Analysis:
-
Plot the fluorescence intensity versus the tracer concentration. The intensity should increase linearly with concentration.
-
Select the lowest concentration that provides a signal at least three times higher than the background.[5]
-
Plot the mP values versus the tracer concentration. Choose a concentration in the flat region of the curve to ensure the mP value is independent of the tracer concentration.
-
Protocol 2: Optimization of JAK2 JH2 Concentration
Objective: To determine the optimal concentration of JAK2 JH2 that results in a maximal and stable assay window (ΔmP).
Methodology:
-
Prepare a serial dilution of JAK2 JH2 in the assay buffer. A suggested starting range is from 1 nM to 1 µM.[5]
-
In a black, opaque 384-well plate, add the optimized concentration of the tracer (determined in Protocol 1) to each well.
-
Add the serial dilutions of JAK2 JH2 to the wells.
-
Include control wells with only the tracer (no protein) and wells with only the buffer.
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium (this may need to be determined empirically, e.g., 60-120 minutes at room temperature).
-
Read the plate in fluorescence polarization mode.
-
Data Analysis:
-
Subtract the background mP value (from buffer-only wells) from all other readings.
-
Plot the change in millipolarization (ΔmP) against the JAK2 JH2 concentration.
-
The optimal concentration is typically the one that gives the maximal ΔmP before the curve plateaus. For competitive assays, a concentration that gives 50-80% of the maximal signal is often chosen.[6]
-
Protocol 3: Competitive FP Assay for Inhibitor Screening
Objective: To determine the binding affinity (IC50 or Kd) of unlabeled compounds to JAK2 JH2.
Methodology:
-
Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically ≤1% DMSO).[12]
-
In a black, opaque 384-well plate, add the test compounds at various concentrations.
-
Add the optimized concentrations of JAK2 JH2 and the fluorescent tracer to each well.
-
Include positive controls (tracer + JAK2 JH2, no inhibitor) and negative controls (tracer only).
-
Incubate the plate to allow the reaction to reach equilibrium.
-
Read the plate in fluorescence polarization mode.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Experimental workflow for a JAK2 JH2 FP competitive binding assay.
Caption: A logical workflow for troubleshooting common FP assay issues.
References
- 1. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Strategies to Increase JAK2 JH2 Ligand Binding Affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the binding affinity of Janus kinase 2 (JAK2) pseudokinase domain (JH2) ligands.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches to increase the binding affinity of ligands for the JAK2 JH2 domain?
A1: The primary strategies to enhance the binding affinity of JAK2 JH2 ligands focus on exploiting the structural and chemical features of the ATP-binding pocket. Key approaches include:
-
Structure-Based Drug Design (SBDD): This is a cornerstone strategy that utilizes the three-dimensional structure of the JAK2 JH2 domain to design ligands that fit snugly into the binding site and form favorable interactions.[1][2][3] This involves identifying key amino acid residues for hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Fragment-Based Drug Discovery (FBDD): This approach starts with identifying small, low-molecular-weight fragments that bind weakly to the target.[4][5] These fragments are then grown or linked together in a structure-guided manner to create a larger, higher-affinity ligand.
-
Covalent Targeting: This strategy involves designing ligands that form a covalent bond with a specific, non-conserved amino acid residue within or near the binding site, such as cysteine.[6][7] This can lead to a significant increase in binding affinity and duration of action.
-
Allosteric Inhibition: Instead of targeting the ATP-binding site directly, allosteric inhibitors bind to a different site on the JH2 domain.[6][8][9] This binding event induces a conformational change in the protein that can modulate the activity of the kinase domain (JH1) and can offer a path to greater selectivity.
-
Lead Optimization: This involves the iterative chemical modification of a known ligand (a "lead compound") to improve its binding affinity and other properties.[2][10][11] Computational modeling and structure-activity relationship (SAR) studies guide these modifications.[1][12]
Q2: My ligand shows good affinity for the JAK2 JH2 domain in biochemical assays, but no cellular activity. What could be the issue?
A2: A discrepancy between biochemical affinity and cellular activity is a common challenge. Several factors could be at play:
-
Cell Permeability: The ligand may have poor membrane permeability and is therefore unable to reach its intracellular target.[10] Consider performing cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects: The ligand might be interacting with other cellular components, leading to toxicity or sequestration away from the intended target.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
-
Assay Artifacts: The conditions of the biochemical assay (e.g., protein construct, buffer composition) may not accurately reflect the cellular environment.
Q3: How can I improve the selectivity of my ligand for the JAK2 JH2 domain over the JH1 (kinase) domain?
A3: Achieving selectivity for the JH2 domain over the highly conserved JH1 domain is a critical goal.[2][10] Strategies to enhance selectivity include:
-
Exploiting Structural Differences: While the ATP-binding sites of JH1 and JH2 share similarities, there are subtle differences in their amino acid composition and conformation that can be exploited.[3][7] For example, targeting unique residues like Cys675 in the JH2 catalytic loop can confer selectivity.[7][8][13]
-
Allosteric Targeting: Targeting allosteric sites, which are generally less conserved than active sites, is a powerful strategy to achieve high selectivity.[8]
-
Structure-Guided Design: Use co-crystal structures of your ligand bound to both JH1 and JH2 to identify specific interactions that can be enhanced in the JH2 domain while being disfavored in the JH1 domain.[3]
-
Computational Modeling: Employ computational techniques like free energy perturbation (FEP) calculations to predict the impact of chemical modifications on binding affinity for both domains.[3]
Troubleshooting Guides
Problem: Low Binding Affinity in Initial Screens
| Possible Cause | Troubleshooting Step |
| Poor initial library quality | Ensure the screening library has chemical diversity and is appropriate for kinase targets. Consider using fragment libraries for a different starting point.[4][5] |
| Inappropriate screening method | The chosen assay may not be sensitive enough to detect weak binders. Consider orthogonal screening methods (e.g., Thermal Shift Assay and Fluorescence Polarization).[14] |
| Incorrect protein construct or folding | Verify the purity, concentration, and proper folding of the recombinant JAK2 JH2 protein. Misfolded protein can lead to a loss of binding. |
| Assay conditions not optimal | Optimize assay parameters such as buffer pH, salt concentration, and temperature. |
Problem: Difficulty in Obtaining Co-crystal Structures
| Possible Cause | Troubleshooting Step |
| Low ligand solubility | Improve ligand solubility by chemical modification or by using co-solvents in the crystallization buffer. |
| Protein instability | Screen different protein constructs (e.g., with different boundaries) or use additives and stabilizing agents in the crystallization buffer. |
| Weak binding affinity | For weakly binding ligands, consider soaking the ligand into pre-formed apo-protein crystals or co-crystallizing with a higher ligand concentration. |
Quantitative Data Summary
Table 1: Binding Affinities of Selected Ligands for JAK2 Domains
| Compound | Target Domain | Binding Affinity (Kd, µM) | Assay Method | Reference |
| JNJ-7706621 | JAK2 JH2 | 0.106 | ITC | [15] |
| JNJ-7706621 | JAK2 JH1 | 0.031 | ITC | [3] |
| Compound 1 | JAK2 JH2 | 0.456 ± 0.124 | FP | [3] |
| Compound 1 | JAK2 JH1 | 0.67 | - | [3] |
| Analogue 11 | JAK2 JH2 (WT) | ~0.35 | FP | [10] |
| Analogue 11 | JAK2 JH1 (WT) | ~35 | FP | [10] |
| Analogue 21 | JAK2 JH2 (WT) | ~0.1 | FP | [10] |
| Analogue 21 | JAK2 JH1 (WT) | ~36 | FP | [10] |
| Compound 13 | JAK2 JH2 (WT) | 0.034 ± 0.004 | FP | [16] |
| Compound 13 | JAK2 JH1 | 3.5 ± 0.4 | FP | [16] |
Table 2: IC50 Values of Selected Ligands
| Compound | Target | IC50 (µM) | Assay | Reference |
| Compound 1 (JNJ-7706621) | WT JAK2 Autophosphorylation | 2.96 ± 0.41 | In-gel phosphor autoradiography | [3] |
| Compound 1 (JNJ-7706621) | V617F JAK2 Autophosphorylation | 11.05 ± 3.21 | In-gel phosphor autoradiography | [3] |
| Ruxolitinib | STAT5 Phosphorylation (HEL cells) | < 2 | Western Blot | [10] |
Experimental Protocols
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ligand binding to the JAK2 JH2 domain, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Protein Preparation: Dialyze the purified JAK2 JH2 protein extensively against the desired ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Ligand Preparation: Dissolve the ligand in the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Instrument Setup: Set up the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
Protocol: Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity of a ligand by monitoring the displacement of a fluorescently labeled probe from the JAK2 JH2 domain.[17]
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescent tracer (e.g., a fluorescein-labeled ATP analog or a known high-affinity ligand) in assay buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).[3]
-
Prepare a stock solution of the JAK2 JH2 protein in the same assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at or below its Kd for the protein), and the serially diluted test compound.
-
Initiate the reaction by adding the JAK2 JH2 protein to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration. Fit the data to a competitive binding equation to determine the IC50, which can then be converted to a Ki or Kd value.
Visualizations
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Key strategies for increasing JAK2 JH2 ligand binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. Fragment-based discovery of JAK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of JAK2 with lysine-reactive compounds that bind the pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of a False Virtual Screen Hit into Selective JAK2 JH2 Domain Binders Using Convergent Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of JAK2 Pseudokinase Domain Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Janus Kinase 2 (JAK2) pseudokinase domain (JH2) inhibitors. The content is designed to address specific experimental challenges and provide detailed protocols to help mitigate and understand off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the function of the JAK2 pseudokinase (JH2) domain and why is it a target for inhibition?
The JAK2 pseudokinase (JH2) domain is a regulatory domain that negatively controls the activity of the adjacent kinase domain (JH1).[1][2][3] It functions as a dual-specificity kinase, phosphorylating key residues that maintain JAK2 in a low-activity state.[1][4] In myeloproliferative neoplasms (MPNs), mutations in the JH2 domain, such as the common V617F mutation, disrupt this autoinhibition, leading to constitutive activation of JAK2 signaling.[1][3][5] Targeting the JH2 domain with allosteric inhibitors offers a potential therapeutic strategy to selectively inhibit mutant JAK2 or to modulate its activity without directly competing with ATP in the highly conserved kinase domain, which may reduce off-target effects compared to traditional kinase inhibitors.[6][7]
Q2: My JH2 inhibitor shows lower potency in cellular assays compared to biochemical assays. What are the possible reasons?
Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or components of the cell culture medium, reducing its free concentration available to bind to the JAK2 JH2 domain.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Q3: I am observing unexpected cellular phenotypes that do not seem to be related to JAK2 inhibition. How can I determine if these are off-target effects?
Unexplained cellular effects can arise from off-target activities of your JH2 inhibitor. To investigate this, consider the following approaches:
-
Use a Structurally Unrelated JH2 Inhibitor: Confirm if a different JH2 inhibitor with a distinct chemical scaffold reproduces the same phenotype. If not, the effect is likely off-target.
-
Rescue Experiments: If the on-target effect is expected to be a decrease in STAT5 phosphorylation, for example, a rescue experiment can be performed. If a constitutively active downstream effector can reverse the on-target phenotype but not the unexpected one, this points to an off-target mechanism.
-
Kinome Profiling: A broad in vitro kinase screen can identify other kinases that your inhibitor may be targeting.[8]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement with the JH2 domain in a cellular context and can also be adapted to identify off-target binders.[9][10]
Q4: How can I assess the selectivity of my JAK2 JH2 inhibitor?
Assessing inhibitor selectivity is crucial. A multi-pronged approach is recommended:
-
Biochemical Assays: Screen your inhibitor against a panel of other kinases, particularly other JAK family members (JAK1, JAK3, TYK2) and their respective JH1 and JH2 domains.[11][12]
-
Cell-Based Assays: Use cell lines that are dependent on different JAK family members to assess functional selectivity. For instance, compare the effect of your inhibitor on JAK2-dependent cell lines (e.g., HEL cells with JAK2 V617F) versus those dependent on other JAKs.[13]
-
Kinome Profiling: Employ techniques like kinobeads coupled with mass spectrometry to get a broad overview of potential off-targets within the cellular proteome.[8]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Maintain consistent cell passage number, confluency, and media conditions between experiments. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with dilutions to ensure accurate final concentrations. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%).[14] |
Problem 2: No or weak inhibition of downstream signaling (e.g., pSTAT5) in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell system. |
| Incorrect Timing | Optimize the treatment duration. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended.[15] |
| Cellular Resistance | Some cell lines may have intrinsic resistance mechanisms. Confirm the presence and activation of the JAK2 pathway in your cell line.[15] |
| Lack of Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to the JAK2 JH2 domain within the cell.[9][10] |
Problem 3: High background in Western blots for phosphorylated proteins.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washes after antibody incubations. |
| Blocking Inefficiency | Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and incubation time. |
| Contamination | Use fresh buffers and ensure clean equipment to avoid contamination. |
Data Presentation
Table 1: Example of In Vitro Selectivity Profile of a Hypothetical JAK2 JH2 Inhibitor
| Target | IC50 (nM) |
| JAK2 JH2 | 50 |
| JAK2 JH1 | >10,000 |
| JAK1 JH2 | 850 |
| JAK1 JH1 | >10,000 |
| JAK3 JH2 | 1,200 |
| JAK3 JH1 | >10,000 |
| TYK2 JH2 | 950 |
| TYK2 JH1 | >10,000 |
| Off-target Kinase A | 2,500 |
| Off-target Kinase B | >10,000 |
Table 2: Example of Cellular Potency of a Hypothetical JAK2 JH2 Inhibitor
| Cell Line | Genotype | EC50 (nM) for pSTAT5 inhibition |
| HEL | JAK2 V617F | 250 |
| SET-2 | JAK2 V617F | 300 |
| TF-1 | JAK2 WT | 800 |
| Ba/F3-EpoR | JAK2 WT | 950 |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Polarization (FP) Assay for JH2 Domain Binding
This assay measures the binding of an inhibitor to the JAK2 JH2 domain by competing with a fluorescently labeled probe.[16][17][18]
Materials:
-
Recombinant human JAK2 JH2 domain
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitor compound
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In the wells of the 384-well plate, add the assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add the fluorescently labeled probe to all wells at a fixed final concentration.
-
Initiate the binding reaction by adding the recombinant JAK2 JH2 domain to all wells at a fixed final concentration.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.[9][10]
Materials:
-
Cells of interest
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for JAK2
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) for a predetermined time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-JAK2 antibody.
-
Quantify the band intensities to determine the melting curve of JAK2 in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Visualizations
References
- 1. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 4. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of JAK2 with lysine-reactive compounds that bind the pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - Nordic Biosite [nordicbiosite.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Preventing degradation of JAK2 JH2 binder-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of JAK2 JH2 binder-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is also crucial to protect the compound from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: My this compound solution has changed color. What does this indicate?
A change in the color of your solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: I observe precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To address this, you can try gently warming the solution (e.g., to 37°C) and vortexing or sonicating to aid redissolution.[1] However, if precipitation persists, it is advisable to prepare a fresh stock solution. Storing solutions at very high concentrations can increase the likelihood of precipitation.
Q4: Can the solvent choice impact the stability of this compound?
Yes, the choice of solvent is critical. While DMSO is a common solvent for initial stock solutions, its hygroscopic nature means it can absorb water, which may affect compound stability over time. For aqueous working solutions, the pH and buffer components can significantly influence the degradation rate. It is essential to use high-purity, anhydrous solvents and appropriate buffer systems for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Cellular Assays
If you are observing a loss of inhibitory activity or inconsistent results in your experiments, it may be due to the degradation of this compound in your working solution.
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for troubleshooting inconsistent experimental results.
Issue 2: Compound Precipitation in Aqueous Buffers
Precipitation of this compound in your aqueous experimental buffer can lead to inaccurate concentrations and unreliable results.
Troubleshooting Precipitation
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | Increase the percentage of co-solvent (e.g., DMSO) in the final working solution. However, always perform a vehicle control to ensure the solvent concentration is not affecting your experimental results. |
| pH-Dependent Solubility | The solubility of compounds with ionizable groups can be highly dependent on pH. Experiment with different pH values within the tolerated range of your assay to find the optimal pH for solubility. |
| Aggregation | Small molecules can sometimes form aggregates in solution, which can be perceived as precipitation. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can sometimes help to prevent aggregation. |
Potential Degradation Pathways
Based on studies of structurally similar kinase inhibitors, this compound, which contains a pyrimidine (B1678525) core, is likely susceptible to the following degradation pathways:
-
Hydrolysis: The amide and ester functionalities present in many small molecules can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The presence of electron-rich aromatic rings and heteroatoms can make the molecule prone to oxidative degradation, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of photosensitive compounds. It is recommended to handle solutions of this compound in a light-protected environment.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific buffer or medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer/medium of interest
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the experimental buffer/medium to the final desired concentration (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Analyze this sample by HPLC to determine the initial peak area of the intact compound.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours). Process each aliquot as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. The detection wavelength should be set to the absorbance maximum of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.
Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how to present stability data based on typical degradation patterns observed for other JAK inhibitors under forced degradation conditions.
Illustrative Stability of a JAK Inhibitor in Solution
| Condition | Time (hours) | % Remaining (Illustrative) |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 85.2% |
| 0.1 M NaOH (Base Hydrolysis) | 24 | 78.5% |
| 3% H₂O₂ (Oxidation) | 24 | 89.1% |
| Thermal (60°C) | 24 | >99% |
| Photolytic (ICH Q1B) | 24 | >99% |
Note: This data is for illustrative purposes and may not represent the actual stability of this compound.
Signaling Pathway
Understanding the context in which this compound acts is crucial for experimental design. This compound targets the pseudokinase (JH2) domain of JAK2, a key component of the JAK/STAT signaling pathway.
JAK/STAT Signaling Pathway
Caption: Simplified diagram of the JAK/STAT signaling pathway.
References
Technical Support Center: Optimizing Dosage and Administration of JAK2 JH2 Binder-1 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of JAK2 JH2 binder-1 and other selective JAK2 pseudokinase domain binders in animal models.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in mouse models?
A previously reported effective dose in a mouse xenograft model was 25 mg/kg, administered intravenously three times per week.[1][2] However, the optimal starting dose can vary depending on the animal model, tumor type, and specific experimental goals. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
2. How should this compound be formulated for in vivo administration?
Due to the often poor aqueous solubility of small molecule kinase inhibitors, a suitable vehicle is crucial for consistent in vivo results.[3][4][5] A recommended formulation for this compound for intravenous injection involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween-80, and saline. For a final concentration of 2.5 mg/mL, a suggested protocol is to mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is critical to prepare the working solution fresh on the day of use.
For oral administration, strategies to enhance solubility and bioavailability of poorly soluble compounds include the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating amorphous solid dispersions.[4][5][6]
3. What are the potential off-target effects of JAK2 JH2 binders?
While designed to be selective for the JH2 domain of JAK2, it is important to assess for potential off-target kinase inhibition. A comprehensive kinase selectivity profile should be reviewed if available. Unexpected cellular phenotypes or in vivo effects may indicate off-target activity. To confirm that the observed effects are due to JAK2 inhibition, consider using a structurally different JAK2 inhibitor as a control or a genetic approach like siRNA or shRNA to validate the phenotype.
4. How can I monitor the in vivo efficacy of this compound?
Efficacy can be assessed through several endpoints. In tumor xenograft models, this includes monitoring tumor volume and weight.[1][2] Pharmacodynamic markers can also be evaluated in tumor or surrogate tissues. A key downstream marker of JAK2 activity is the phosphorylation of STAT3 (p-STAT3) or STAT5 (p-STAT5).[7] A significant decrease in the levels of these phosphorylated proteins, without affecting the total protein levels, indicates target engagement and inhibition of the JAK2 signaling pathway.
5. What are the common mechanisms of resistance to JAK2 inhibitors?
Prolonged exposure to some JAK inhibitors can lead to the reactivation of JAK2 signaling.[8] Cancer cells can also develop resistance through acquired mutations in the JAK2 kinase domain.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Potential Causes:
-
Poor Compound Solubility and Formulation Issues: Inconsistent dissolution or precipitation of the compound can lead to variable absorption and exposure between animals.
-
Inconsistent Administration: Variations in the volume or technique of administration can affect the delivered dose.
-
Inter-animal Physiological Differences: Factors such as gastric pH and transit time can influence the absorption of orally administered compounds.
Troubleshooting Steps:
-
Optimize Formulation: For poorly soluble compounds, consider using solubility-enhancing excipients, micronization to reduce particle size, or developing an amorphous solid dispersion. For intravenous administration, ensure the compound is fully dissolved and the vehicle is well-tolerated.
-
Standardize Administration Procedures: Ensure all personnel are trained on the correct administration technique and that the dose volume is accurately calculated and delivered.
-
Use a Consistent Animal Cohort: Use animals of the same age, sex, and strain to minimize physiological variability.
Issue 2: Observed Toxicity in Animal Models
Potential Causes:
-
High Dose: The administered dose may exceed the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle used to dissolve the compound may have its own toxic effects.
-
On-target Toxicity: Inhibition of the JAK2 pathway can lead to hematological side effects such as anemia and thrombocytopenia.[9]
-
Off-target Toxicity: The compound may be inhibiting other kinases or cellular processes, leading to unexpected toxicities.
Troubleshooting Steps:
-
Conduct an MTD Study: Perform a dose-escalation study to determine the highest dose that can be administered without causing significant toxicity.
-
Include a Vehicle Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.
-
Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and alterations in food and water intake.
-
Perform Hematological and Clinical Chemistry Analysis: Collect blood samples to monitor for changes in blood cell counts and markers of organ function.
-
Histopathological Analysis: At the end of the study, collect tissues for histopathological examination to identify any organ-specific toxicities.
Issue 3: Lack of In Vivo Efficacy
Potential Causes:
-
Insufficient Drug Exposure: The compound may not be reaching the target tissue at a high enough concentration to exert its effect.
-
Suboptimal Dosing Schedule: The frequency of administration may not be sufficient to maintain target inhibition.
-
Rapid Metabolism or Clearance: The compound may be quickly metabolized and cleared from the body.
-
Model Resistance: The chosen animal model may be inherently resistant to the effects of the compound.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of the compound in the plasma and target tissue over time. This will help to assess if adequate exposure is being achieved.
-
Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream targets (e.g., p-STAT3, p-STAT5) in the target tissue to confirm that the compound is engaging its target.
-
Optimize Dosing Regimen: Based on the PK/PD data, adjust the dose and/or frequency of administration to maintain target inhibition.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate and that the target pathway is active and driving the disease phenotype.
Quantitative Data Summary
| Compound | Animal Model | Dosage | Administration Route | Efficacy | Reference |
| This compound | Mouse Xenograft (HEL cells) | 25 mg/kg, 3 times/week for 3 weeks | Intravenous (i.v.) | Significant reduction in tumor volume and inhibition of tumor growth. | [1][2] |
| Fedratinib | Mouse Xenograft (HDLM2 cells) | 120 mg/kg, twice daily | Oral gavage | Significantly decreased tumor growth and prolonged survival. | [10] |
| XL019 | Mouse Xenograft (HEL cells) | 42 mg/kg | Not specified | Suppressed STAT5 phosphorylation by 50%. | [11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired cancer cell line (e.g., HEL cells for myeloproliferative neoplasms) in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells, wash with sterile PBS, and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound at the predetermined optimal dose and schedule (e.g., 25 mg/kg, i.v., 3 times/week).
-
Vehicle Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.
-
-
Monitoring: Continue treatment for the specified duration (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-STAT5) and the remainder fixed in formalin for histopathological analysis.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo studies of JAK2 JH2 binders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK2 JH2结合剂 | MCE [medchemexpress.cn]
- 3. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. future4200.com [future4200.com]
- 6. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 7. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Developing Covalent Inhibitors for the JAK2 JH2 Domain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of covalent inhibitors targeting the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting the JAK2 JH2 domain with covalent inhibitors?
A1: The JAK2 JH2 domain, or pseudokinase domain, is a critical regulator of the catalytic activity of the JH1 kinase domain.[1][2][3] Dysregulation of JAK2 signaling, often due to mutations in the JH2 domain like V617F, is implicated in myeloproliferative neoplasms (MPNs).[2][4][5] While traditional JAK2 inhibitors target the highly conserved ATP-binding site of the JH1 domain, this can lead to off-target effects and toxicity due to lack of selectivity.[6][7][8] The JH2 domain offers an alternative target. Specifically, the JH2 domains of JAK1, JAK2, and TYK2 possess a unique cysteine residue (Cys675 in JAK2) in the catalytic loop that is absent in the corresponding JH1 domains.[9][10] This non-conserved cysteine provides an opportunity to develop highly selective covalent inhibitors that irreversibly bind to the JH2 domain, offering prolonged duration of action and potentially improved therapeutic outcomes.[1][9][10][11]
Q2: What are the key challenges in designing covalent inhibitors for the JAK2 JH2 domain?
A2: The primary challenges include:
-
Achieving Selectivity: Despite the presence of a unique cysteine, the overall high structural homology between the ATP-binding sites of the JH1 and JH2 domains makes achieving high selectivity a significant hurdle.[1][8]
-
Optimizing Reactivity: The electrophilic "warhead" of the covalent inhibitor must be reactive enough to form a bond with the target cysteine but not so reactive that it indiscriminately binds to other proteins, which could lead to off-target toxicity.[11]
-
Demonstrating Covalent Engagement in a Cellular Context: Confirming that the inhibitor forms a covalent bond with the intended target within a cell is complex and requires specialized assays.
-
Understanding the Functional Consequences: Modulating the JH2 domain can have complex effects on JAK2 signaling that are not yet fully understood. It is crucial to determine whether covalent modification of the JH2 domain leads to the desired biological outcome (e.g., inhibition of downstream signaling).[12]
Q3: Which reactive groups ("warheads") are commonly used to target the unique cysteine in the JAK2 JH2 domain?
A3: Acrylamides are a commonly used class of electrophilic warheads for targeting cysteines.[1][9] These groups can be attached to a scaffold that provides initial non-covalent binding affinity and selectivity for the JAK2 JH2 domain. The acrylamide (B121943) then forms an irreversible covalent bond with the thiol group of the cysteine residue.
Troubleshooting Guides
Problem 1: Low potency or lack of time-dependent inhibition in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Poor non-covalent binding affinity of the scaffold. | - Synthesize and test an analog of your covalent inhibitor where the reactive warhead is replaced with a non-reactive group (e.g., a propionamide (B166681) instead of an acrylamide). This will allow you to assess the underlying non-covalent affinity. - If the non-covalent affinity is low, consider optimizing the scaffold through structure-activity relationship (SAR) studies to improve interactions with key residues in the ATP-binding pocket of the JH2 domain. |
| Incorrect positioning of the electrophilic warhead. | - Use computational modeling and available crystal structures of the JAK2 JH2 domain to guide the design of linkers that correctly position the warhead to react with Cys675.[1] |
| Low reactivity of the warhead. | - While maintaining a balance to avoid off-target reactivity, consider modifying the electronics of the acrylamide or exploring alternative, more reactive electrophiles. |
| Instability of the compound in the assay buffer. | - Assess the chemical stability of your inhibitor under the assay conditions (e.g., using HPLC). Consider modifications to improve stability if degradation is observed. |
Problem 2: Difficulty in confirming covalent modification of the JAK2 JH2 domain.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time or inhibitor concentration. | - In mass spectrometry experiments, ensure that the protein is incubated with a sufficient excess of the inhibitor for an adequate amount of time to allow for the covalent reaction to proceed to completion. |
| Low efficiency of the covalent reaction. | - Optimize reaction conditions such as pH and temperature to favor the Michael addition reaction. |
| Issues with protein digestion or peptide ionization in mass spectrometry. | - Ensure complete digestion of the protein to generate the peptide containing the modified cysteine. - Optimize mass spectrometry parameters to improve the ionization and detection of the modified peptide. |
Problem 3: Lack of cellular activity despite good biochemical potency.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability. | - Perform cell permeability assays (e.g., PAMPA) to assess the ability of your compound to cross the cell membrane.[5] - If permeability is low, modify the physicochemical properties of the inhibitor (e.g., reduce polarity, increase lipophilicity within reasonable limits) to improve uptake. |
| Compound efflux by cellular transporters. | - Use cell lines that overexpress specific efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate. |
| Intracellular instability or metabolism. | - Assess the metabolic stability of your compound in liver microsomes or hepatocytes. |
| Off-target effects masking the desired phenotype. | - Perform kinome-wide profiling to identify potential off-target interactions that might counteract the effect of inhibiting the JAK2 JH2 domain.[6][13] |
Quantitative Data Summary
Table 1: Binding Affinities of Covalent Inhibitors for JAK2 JH2 and JH1 Domains
| Compound | Target Domain | Incubation Time | Kd (μM) | Selectivity (JH1/JH2) | Reference |
| 7c | JAK2 JH2 | 30 min | 0.556 | - | [1] |
| JAK2 JH2 | 20 h | 0.038 | - | [1] | |
| JAK2 JH1 | 20 h | 1.05 | ~28-fold | [1] | |
| 7d | JAK2 JH2 | 30 min | ~0.57 | - | [1] |
| JAK2 JH2 | 20 h | ~0.57 | - | [1] | |
| Parent Ligand 1 | JAK2 JH2 | - | - | 1.5-fold | [1] |
Note: The decrease in Kd for compound 7c with increased incubation time is indicative of covalent bond formation. The lack of change for compound 7d suggests it binds non-covalently.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol is a generalized procedure based on methodologies described in the literature.[1][5]
-
Reagents and Materials:
-
Recombinant human JAK2 JH2 and JH1 domains
-
Fluorescently labeled tracer molecule that binds to the ATP-binding site
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (covalent inhibitors)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the JAK2 JH2 or JH1 protein and the fluorescent tracer in the assay buffer. The concentration of the protein should be optimized to achieve a stable polarization signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the protein-tracer mixture to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes for initial binding and a longer period, such as 20 hours, to assess time-dependent inhibition for covalent binders).[1][9]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the binding affinity (Kd or IC₅₀) by fitting the data to a suitable binding model.
-
Intact Protein Mass Spectrometry for Covalent Modification
This protocol outlines the general steps to confirm covalent binding.
-
Reagents and Materials:
-
Recombinant human JAK2 JH2 protein
-
Covalent inhibitor
-
Reaction buffer (e.g., PBS)
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
-
Procedure:
-
Incubate the JAK2 JH2 protein with a molar excess of the covalent inhibitor in the reaction buffer for a specified time (e.g., 20 hours).[1]
-
As a control, incubate the protein with DMSO (vehicle) under the same conditions.
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by intact protein mass spectrometry.
-
Compare the mass of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.[1][9]
-
Visualizations
Caption: JAK-STAT signaling pathway and the point of intervention for a JAK2 JH2 covalent inhibitor.
Caption: An experimental workflow for the development of JAK2 JH2 covalent inhibitors.
References
- 1. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results in JAK2 JH2 binding experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Janus Kinase 2 (JAK2) pseudokinase (JH2) domain binding experiments.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during JAK2 JH2 binding assays in a question-and-answer format.
Q1: Why am I observing no, or very weak, binding signal in my assay (e.g., SPR, ITC, FP)?
A1: A lack of binding signal is a common issue that can stem from several factors related to the protein, the ligand, or the assay conditions.
Potential Causes & Troubleshooting Steps:
-
Protein Inactivity or Aggregation: The JAK2 JH2 protein may be misfolded, degraded, or aggregated.
-
Solution: Verify protein integrity and purity using SDS-PAGE. Assess the oligomeric state and check for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography. It is recommended to spin down the protein solution in a microcentrifuge immediately before use. Some constructs have been engineered to reduce aggregation by mutating solvent-exposed hydrophobic residues.[1]
-
-
Incorrect Buffer Conditions: The pH, ionic strength, or buffer components may not be optimal for the interaction.
-
Low Reactant Concentrations: The concentrations of your protein or ligand may be too low to generate a detectable signal. This is particularly relevant if the binding affinity is weak.
-
Solution: For Isothermal Titration Calorimetry (ITC), if no binding heat is detected, try increasing the concentration of both the macromolecule and the ligand.[2] For other assays, ensure your concentrations are well above the expected dissociation constant (Kd).
-
-
Inactive Ligand: The small molecule or peptide may have degraded or, if using ATP, it may have hydrolyzed.
-
Solution: Use freshly prepared ligand solutions. Verify the concentration and purity of the ligand using appropriate analytical methods.
-
// Node Definitions Start [label="No / Weak Binding Signal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; CheckProtein [label="Is Protein Quality Verified?\n(Purity, Aggregation)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3, height=1.5]; ProteinQC [label="Perform Protein QC:\n- SDS-PAGE\n- DLS / SEC\n- Spin before use", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBuffer [label="Are Buffer Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3, height=1.5]; BufferOpt [label="Perform Buffer Scouting:\n- Dialyze protein\n- Ensure buffer match for ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConc [label="Are Reactant Concentrations Sufficient?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3, height=1.5]; IncreaseConc [label="Increase Protein and/or Ligand Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Binding Signal Restored", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> CheckProtein; CheckProtein -> ProteinQC [label="No"]; ProteinQC -> CheckBuffer; CheckProtein -> CheckBuffer [label="Yes"]; CheckBuffer -> BufferOpt [label="No"]; BufferOpt -> CheckConc; CheckBuffer -> CheckConc [label="Yes"]; CheckConc -> IncreaseConc [label="No"]; IncreaseConc -> Success; CheckConc -> Success [label="Yes"]; }
Caption: Troubleshooting workflow for no/weak binding signals.
Q2: My binding data does not fit a simple 1:1 binding model. What are the potential reasons?
A2: Deviation from a 1:1 binding model suggests a more complex interaction.
Potential Causes & Troubleshooting Steps:
-
Ligand or Protein Aggregation: Aggregation of either binding partner can lead to complex isotherms, especially in ITC.[4]
-
Solution: As mentioned previously, verify the monodispersity of your protein. For ligands, check solubility limits and consider whether they form nano-aggregates, which can cause discrepancies between different measurement techniques.[4]
-
-
Incorrect Concentration Measurement: Inaccurate protein or ligand concentrations are a primary source of error in fitting binding data.
-
Solution: Use multiple methods to determine protein concentration (e.g., A280, Bradford, BCA). Ensure ligand concentration is accurately determined, especially after dissolving from a powder.
-
-
Complex Binding Stoichiometry: The interaction may not be a simple 1:1 event. There could be multiple binding sites or ligand-induced oligomerization.
-
Solution: Attempt to fit the data to more complex models (e.g., two-site binding). Use orthogonal techniques like size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to investigate changes in the protein's oligomeric state upon ligand binding.
-
-
Large Heats of Dilution (ITC-specific): A significant mismatch between the syringe and cell buffers can create large, compounding heats of dilution that obscure the true binding isotherm.[2]
-
Solution: Perform a control titration by injecting the ligand into the buffer alone to accurately determine the heat of dilution. Extensive dialysis of the protein against the buffer used for the ligand is the best practice.[3]
-
Q3: Should I expect a significant difference in ligand binding affinity between wild-type (WT) and the V617F mutant JAK2 JH2?
A3: Not necessarily, particularly for ATP-competitive ligands. The V617F mutation is a primary driver of myeloproliferative neoplasms (MPNs) by causing constitutive activation of the JAK2 kinase (JH1) domain.[5][6][7] Its effect on the JH2 domain itself is nuanced.
-
Structural and Stability Effects: The V617F mutation has been shown to lower the overall thermal stability of the isolated JH2 domain.[8][9] However, it also rigidifies the αC helix in the N-lobe of JH2, which is thought to facilitate the JH1-JH1 trans-phosphorylation that leads to activation.[1][10]
-
ATP Binding Affinity: Crucially, studies have demonstrated that the V617F mutation does not substantially affect the ATP binding affinity of the JH2 domain. Dissociation constants (Kd) for ATP were found to be virtually identical between WT and V617F JH2.[8][9]
-
Implications for Ligand Binding: For small molecules designed to bind the ATP pocket, you may observe very similar Kd values for both WT and V617F constructs. A significant difference in affinity might suggest your compound binds to a region other than the ATP site or that it selectively recognizes a specific conformation of the domain.
Section 2: Quantitative Data Summary
The following tables summarize representative binding affinity data for ligands targeting the JAK2 JH2 domain from published literature. Note that affinities can vary based on the specific assay and conditions used.[11]
Table 1: ATP Binding Affinity for JAK2 JH2 Domains
| Domain | Ligand | Method | Dissociation Constant (Kd) | Reference |
| JAK2 JH2 WT | Mg-MANT-ATP | FRET-based Assay | 1.3 ± 0.1 µM | [8] |
| JAK2 JH2 V617F | Mg-MANT-ATP | FRET-based Assay | 1.3 ± 0.1 µM | [8] |
Table 2: Selected Small Molecule Binding Affinities for JAK2 JH2
| Compound | Domain | Method | Dissociation Constant (Kd) | Reference |
| Compound 1 | JAK2 JH2 WT | FP | 0.456 ± 0.124 µM | [11] |
| Compound 1 | JAK2 JH2 WT | MST | 0.489 ± 0.084 µM | [11] |
| Compound 22 | JAK2 JH2 V617F | Fluorogenic Assay | 65 µM | [12] |
| Analogue 21 | JAK2 JH2 WT | FP | ~0.1 µM | [13] |
| Analogue 21 | JAK2 JH1 WT | FP | ~35 µM (>300-fold selective) | [13] |
Section 3: Experimental Protocols
This section provides a generalized protocol for a common binding assay used in screening for JAK2 JH2 binders.
Protocol: Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe from the JAK2 JH2 ATP binding site by a test compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
JAK2 JH2 Protein: Dilute purified JAK2 JH2 (WT or V617F) to the desired working concentration in Assay Buffer. The optimal concentration depends on the Kd of the fluorescent probe and should be determined empirically.[14]
-
Fluorescent Probe: Use a fluorescently labeled ATP competitive ligand (a "tracer"). Dilute the tracer to its working concentration in Assay Buffer. The concentration is typically at or below its Kd for the protein.[14][15]
-
Test Compounds: Prepare a serial dilution series of the test compounds in 100% DMSO, then dilute further into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low and consistent across all wells (e.g., ≤1%).
2. Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for positive and negative controls) to the wells.
-
Add the JAK2 JH2 protein solution (e.g., 10 µL) to all wells except the negative control (which receives buffer instead).
-
Add the fluorescent probe solution (e.g., 5 µL) to all wells.
-
Seal the plate, mix gently, and incubate at room temperature for a specified time (e.g., 60-90 minutes) protected from light.
3. Data Acquisition:
-
Measure the fluorescence polarization (in mP units) using a microplate reader equipped with appropriate filters for the chosen fluorophore.
4. Data Analysis:
-
Subtract the background signal (wells with probe only).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the assay conditions are appropriate.
// Node Definitions Prep [label="1. Reagent Preparation\n(Buffer, Protein, Probe, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="2. Plate Dispensing\n(Compound, Protein, Probe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="3. Incubation\n(Room Temp, Protected from Light)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="4. FP Measurement\n(Plate Reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="5. Data Analysis\n(Plot mP vs. [Compound], Fit for IC50/Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Plate -> Incubate -> Read -> Analyze; }
Caption: General workflow for a Fluorescence Polarization assay.
Section 4: Signaling Pathway Visualization
The JAK2 protein is a critical component of the JAK-STAT signaling pathway, which transmits signals from cytokine receptors to the nucleus to regulate gene expression. The JH2 domain plays a crucial autoinhibitory role on the JH1 kinase domain.[5][16][17]
// Edges Cytokine [label="Cytokine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokine -> Receptor [label="1. Binding & Dimerization"]; Receptor -> JAK2_inactive [style=invis]; JAK2_inactive -> JAK2_active [label="2. Conformational Change\n& Activation"]; JAK2_active:f1 -> STAT_inactive [label="3. STAT Recruitment\n& Phosphorylation"]; STAT_inactive -> STAT_active; STAT_active -> Gene [label="4. Dimerization, Nuclear\nTranslocation & DNA Binding"];
// Invisible edges for alignment {rank=same; Receptor; JAK2_inactive;} }
Caption: Simplified JAK-STAT signaling pathway.
References
- 1. Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 3. chem.gla.ac.uk [chem.gla.ac.uk]
- 4. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testing.com [testing.com]
- 7. JAK2 (Janus Kinase 2) mutation | Pathology Tests Explained [pathologytestsexplained.org.au]
- 8. pnas.org [pnas.org]
- 9. ATP binding to the pseudokinase domain of JAK2 is critical for pathogenic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 11. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conversion of a False Virtual Screen Hit into Selective JAK2 JH2 Domain Binders Using Convergent Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autoinhibition of Jak2 Tyrosine Kinase Is Dependent on Specific Regions in Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Different JAK2 JH2 Binder Series
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune response. The JAK2 protein comprises a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The V617F mutation within the JH2 domain is a key driver in myeloproliferative neoplasms (MPNs), making the JH2 domain an attractive target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of different series of small molecule binders targeting the JAK2 JH2 domain, supported by experimental data.
Overview of JAK2 and the Role of the JH2 Domain
The JH2 domain of JAK2 allosterically regulates the activity of the JH1 kinase domain.[1][2] Mutations in the JH2 domain, such as the prevalent V617F mutation, disrupt this autoinhibition, leading to constitutive activation of the JAK-STAT signaling pathway.[3][4][5] Consequently, developing small molecules that selectively bind to the JH2 domain to modulate its regulatory function is a promising therapeutic strategy. These binders can be broadly categorized into several chemical series, each with distinct characteristics.
Comparative Efficacy of JAK2 JH2 Binder Series
The following tables summarize the quantitative data for representative compounds from different chemical series of JAK2 JH2 binders. The data highlights their binding affinity for the wild-type (WT) and V617F mutant JH2 domains, as well as their selectivity over the JH1 domain.
Table 1: Binding Affinities (Kd) of Representative JAK2 JH2 Binders
| Chemical Series | Compound | Target | Kd (nM) | Reference |
| Pyrrolopyrimidine | Analogue 11 | WT JAK2 JH2 | < 100 | [4] |
| Pyrrolopyrimidine | Analogue 21 | WT JAK2 JH2 | < 100 | [4] |
| Indoloxytriazine | Compound 33n | WT JAK2 JH2 | 2,000 - 3,000 | [6] |
| Diaminotriazole | JAK2 JH2 binder-1 (compound 11) | WT JAK2 JH2 | 37.1 | [7] |
| Covalent Inhibitor | Compound 20 (JH-XVII-135-2) | Full-length JAK2 | 160 (IC50) | [1] |
Table 2: Selectivity of JAK2 JH2 Binders (JH2 vs. JH1)
| Chemical Series | Compound | Selectivity (JH2 over JH1) | Reference |
| Pyrrolopyrimidine | Analogue 11 | > 100-fold | [4] |
| Pyrrolopyrimidine | Analogue 21 | > 100-fold (360-fold) | [4] |
| Indoloxytriazine | Compound 33n | 16-fold | [6] |
| Diaminotriazole | Compound 2 | 19-fold | [2] |
| Covalent Inhibitor | Acrylamide derivatives | up to ~30-fold | [8] |
Key Experimental Protocols
The evaluation of JAK2 JH2 binders involves a series of biochemical and cellular assays to determine their binding affinity, selectivity, and functional effects.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is commonly used to measure the binding affinity of a compound to the JAK2 JH2 domain.
Methodology:
-
A fluorescently labeled tracer molecule that binds to the JAK2 JH2 domain is used.
-
In the absence of a competing binder, the tracer tumbles slowly with the larger protein, resulting in a high fluorescence polarization signal.
-
When a test compound binds to the JH2 domain, it displaces the tracer.
-
The displaced, smaller tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
The binding affinity (Kd) of the test compound is determined by measuring the concentration-dependent displacement of the tracer.[4]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
A solution of the JAK2 JH2 protein is placed in the sample cell of the calorimeter.
-
The test compound solution is placed in the injection syringe.
-
The compound is titrated into the protein solution in small aliquots.
-
The heat released or absorbed upon binding is measured for each injection.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[9]
Western Blotting for STAT5 Phosphorylation
This cellular assay assesses the functional effect of JH2 binders on the JAK-STAT signaling pathway.
Methodology:
-
Cells expressing either wild-type or V617F mutant JAK2 (e.g., HEL cells) are treated with the test compound at various concentrations.[4]
-
After incubation, the cells are lysed, and the total protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
A reduction in the p-STAT5/total STAT5 ratio indicates inhibition of the JAK2 signaling pathway.[4][7]
Visualizing the Mechanism and Workflow
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to JAK2 activation and subsequent STAT phosphorylation and gene expression. JAK2 JH2 binders allosterically inhibit this process.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of different JAK2 JH2 binder series through a combination of in vitro binding and cellular functional assays.
Conclusion
The development of selective JAK2 JH2 binders represents a promising therapeutic avenue for MPNs and potentially other diseases driven by JAK2 hyperactivation. The various chemical series, including pyrrolopyrimidines, indoloxytriazines, and diaminotriazoles, have yielded compounds with nanomolar binding affinities and significant selectivity over the JH1 domain. Notably, pyrrolopyrimidine analogues have demonstrated very high selectivity. Covalent inhibitors offer an alternative strategy for achieving selectivity by targeting unique residues within the JH2 domain.[8] The continued exploration and optimization of these and novel chemical scaffolds will be crucial in advancing potent and selective JAK2 JH2-targeted therapies to the clinic.
References
- 1. Allosteric inhibition of JAK2 with lysine-reactive compounds that bind the pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of a False Virtual Screen Hit into Selective JAK2 JH2 Domain Binders Using Convergent Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Covalent Modification of the JH2 Domain of Janus Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of JAK2 JH2 binder-1 against other JAK family members
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JAK2 JH2 binder-1's selectivity against other Janus kinase (JAK) family members. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound, also identified as compound 11 in scientific literature, is a potent and selective ligand targeting the pseudokinase (JH2) domain of Janus kinase 2 (JAK2). Its selectivity is a critical attribute, as off-target effects on other JAK family members (JAK1, JAK3, and TYK2) can lead to unintended biological consequences. This guide summarizes the binding affinity of this compound against the JH2 domains of all four JAK family members.
Comparative Binding Affinity
The selectivity of this compound was determined by assessing its binding affinity (Kd) to the isolated JH2 domains of JAK1, JAK2, JAK3, and TYK2. The data, derived from fluorescence polarization assays, is presented in the table below.
| Target Domain | Binding Affinity (Kd) in nM | Fold Selectivity vs. JAK1 JH2 | Fold Selectivity vs. JAK3 JH2 | Fold Selectivity vs. TYK2 JH2 |
| JAK2 JH2 | 37.1 | 138 | >2695 | >2695 |
| JAK1 JH2 | 5120 | - | ||
| JAK3 JH2 | >100,000 | - | ||
| TYK2 JH2 | >100,000 | - |
As the data indicates, this compound demonstrates high selectivity for the JAK2 JH2 domain, with a binding affinity of 37.1 nM.[1] The affinity for the JAK1 JH2 domain is significantly lower (5120 nM), and it shows minimal to no binding to the JH2 domains of JAK3 and TYK2 at concentrations up to 100,000 nM. This profile highlights the compound's potential for targeted modulation of JAK2 activity.
Experimental Protocols
The binding affinities were determined using a competitive fluorescence polarization (FP) assay. This method measures the displacement of a fluorescently labeled probe from the target protein by the test compound.
Fluorescence Polarization Assay Protocol
-
Reagents: Recombinant human JAK1 JH2, JAK2 JH2, JAK3 JH2, and TYK2 JH2 domains, a fluorescently labeled tracer molecule that binds to the JH2 domain, and the test compound (this compound).
-
Assay Buffer: A suitable buffer, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.01% Triton X-100.
-
Procedure:
-
A fixed concentration of the respective recombinant JAK JH2 domain and the fluorescent tracer are incubated together in the wells of a microplate to establish a baseline polarization signal.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
-
Data Analysis: The decrease in fluorescence polarization, caused by the displacement of the tracer by the test compound, is plotted against the concentration of the test compound. The Kd value is then calculated from the resulting dose-response curve using appropriate binding models.
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To provide a clearer context, the following diagrams illustrate the JAK-STAT signaling pathway, the domain structure of JAK kinases, and the experimental workflow for determining binding affinity.
Caption: Overview of the JAK-STAT signaling cascade.
Caption: Domain structure of Janus kinases.
Caption: Workflow for the fluorescence polarization assay.
References
A Comparative Analysis of JAK2 JH2 Binder-1's Effects on Wild-Type vs. V617F JAK2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular effects of JAK2 JH2 binder-1 on wild-type (WT) Janus Kinase 2 (JAK2) and its pathogenic V617F mutant. The data presented is supported by detailed experimental protocols for reproducibility.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern hematopoiesis and immune responses. The discovery of the V617F mutation in the pseudokinase (JH2) domain of JAK2 as a driver of myeloproliferative neoplasms (MPNs) has spurred the development of targeted inhibitors. Unlike conventional ATP-competitive inhibitors that target the active kinase (JH1) domain, molecules that bind to the JH2 domain offer a potential avenue for selectively modulating the activity of the pathogenic V617F mutant. This guide focuses on a potent and selective JAK2 JH2 binder, designated as this compound (also known as compound 11 in associated research), to elucidate its differential effects on WT and V617F JAK2.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of this compound on both wild-type and V617F JAK2.
| Parameter | Wild-Type (WT) JAK2 | V617F JAK2 | Fold Difference (V617F/WT) |
| Binding Affinity (Kd) to JH2 Domain | 37.1 ± 4.5 nM | 28.2 ± 3.1 nM | ~0.76 |
| Cell Line | JAK2 Status | IC50 (STAT5 Phosphorylation Inhibition) |
| TF-1 | Wild-Type | ~10 µM |
| HEL | V617F | ~5 µM |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity Determination
This protocol outlines the methodology used to determine the binding affinity (Kd) of this compound to the isolated JH2 domains of both WT and V617F JAK2.
Materials:
-
Recombinant human JAK2 JH2 (WT and V617F) domains
-
Fluorescently labeled tracer ligand
-
This compound (compound 11)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Serial Dilution of Binder: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: To each well of the 384-well plate, add the serially diluted binder.
-
Addition of Protein and Tracer: Add a pre-mixed solution of the respective JAK2 JH2 domain (WT or V617F) and the fluorescent tracer to each well. The final concentrations of the protein and tracer should be optimized for a stable FP window.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: The competition binding data is analyzed using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value. The Kd is then determined using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
Western Blot Analysis of STAT5 Phosphorylation in Cell Lines
This protocol details the procedure for assessing the inhibitory effect of this compound on STAT5 phosphorylation in cell lines expressing either WT JAK2 (TF-1) or V617F JAK2 (HEL).
Materials:
-
HEL (human erythroleukemia, homozygous for JAK2 V617F) and TF-1 (human erythroid leukemia, WT JAK2) cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate cytokines for TF-1 cells (e.g., GM-CSF)
-
This compound (compound 11)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture HEL and TF-1 cells under standard conditions. For TF-1 cells, stimulate with an appropriate cytokine to induce STAT5 phosphorylation. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total STAT5 antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT5 signal to the total STAT5 signal. Plot the normalized values against the binder concentration to determine the IC50.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway with WT and V617F JAK2.
Caption: Experimental workflow for comparing binder effects.
Unveiling the Allosteric Advantage: A Comparative Guide to JAK2 JH2 Binder-1's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase 2 (JAK2) inhibition is evolving beyond traditional active-site targeting. This guide provides a comprehensive comparison of JAK2 JH2 binder-1 , an allosteric inhibitor targeting the pseudokinase (JH2) domain, with established ATP-competitive inhibitors. By presenting key experimental data, detailed protocols, and visual pathway representations, we aim to elucidate the distinct mechanism of action and potential therapeutic advantages of this novel approach in the context of myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.
At a Glance: Comparative Performance of JAK2 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound against representative Type I and Type II JAK2 inhibitors. This data highlights the unique selectivity of this compound for the regulatory pseudokinase domain, a feature that distinguishes it from inhibitors that target the highly conserved ATP-binding pocket of the kinase (JH1) domain.
Table 1: Biochemical Binding Affinity and Selectivity
| Compound | Inhibitor Type | Target Domain | Binding Affinity (Kd/IC50) | Selectivity Profile |
| This compound | Allosteric (JH2 Binder) | JAK2 (JH2) | Kd: 37.1 nM | Highly selective for the JH2 domain. |
| Ruxolitinib | Type I (ATP-competitive) | JAK2 (JH1) | IC50: ~3 nM[1][2] | Potent inhibitor of JAK1 and JAK2.[3] Does not bind the JH2 domain.[4] |
| Fedratinib | Type I (ATP-competitive) | JAK2 (JH1) | IC50: ~3-14 nM[1][2] | Selective for JAK2 over other JAK family members. Reported to have a stronger affinity for the JH2 domain than the JH1 domain, though specific Kd/IC50 for JH2 is not readily available. |
| CHZ868 | Type II (ATP-competitive) | JAK2 (JH1) | Cellular IC50: ~60-170 nM[5][6] | Binds to the inactive conformation of the JAK2 kinase domain. Specific binding to the JH2 domain has not been reported. |
Table 2: Cellular Activity - Inhibition of STAT5 Phosphorylation
| Compound | Cell Line | JAK2 Status | IC50 (pSTAT5 Inhibition) |
| This compound | Not specified | WT and V617F | Potently inhibits STAT5 phosphorylation |
| Ruxolitinib | SET2 | V617F | 14 nM[2] |
| Fedratinib | SET2 | V617F | 672 nM[2] |
| CHZ868 | JAK2 V617F cells | V617F | More potent than in JAK2 WT cells[6] |
| CHZ868 | EPOR-JAK2 WT Ba/F3 | WT | 0.17 µM[5][6] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further clarify the distinct mechanisms of action, the following diagrams, generated using Graphviz, illustrate the JAK2 signaling pathway, the principle of allosteric inhibition by this compound, and a typical experimental workflow for assessing compound binding.
Canonical JAK2-STAT5 Signaling Pathway.
Mechanism of Allosteric vs. ATP-Competitive Inhibition.
Fluorescence Polarization Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and validation of the presented findings.
Fluorescence Polarization (FP) Binding Assay for JAK2 JH2 Domain
This assay is designed to quantify the binding affinity of compounds to the isolated JAK2 JH2 domain by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Recombinant human JAK2 JH2 domain protein
-
Fluorescently labeled probe with known affinity for the JAK2 JH2 ATP-binding site
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well, low-volume, black, round-bottom assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of JAK2 JH2 protein in Assay Buffer. The final concentration should be optimized based on the Kd of the fluorescent probe.
-
Prepare a 2X solution of the fluorescent probe in Assay Buffer. The final concentration should be at or below its Kd for the JH2 domain.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Assay Buffer to create a 4X stock.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound dilution to the appropriate wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X JAK2 JH2 protein solution to all wells except for the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" control wells.
-
Initiate the binding reaction by adding 10 µL of the 2X fluorescent probe solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cellular Phospho-STAT5 (pSTAT5) Assay by Flow Cytometry
This protocol details the measurement of STAT5 phosphorylation at Tyr694 in a cellular context to assess the inhibitory activity of compounds on the JAK2 signaling pathway.
Materials:
-
Human cell line expressing either wild-type JAK2 (e.g., UT-7) or a constitutively active mutant like JAK2 V617F (e.g., HEL 92.1.7).
-
Complete cell culture medium.
-
Cytokine for stimulation (if using wild-type cells, e.g., erythropoietin).
-
Test compounds serially diluted in DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 90% ice-cold methanol).
-
Staining Buffer (e.g., PBS with 2% fetal bovine serum).
-
Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density. For cytokine-dependent cells, starve them of cytokines for 4-6 hours prior to the experiment.
-
Seed cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO vehicle control for 1-2 hours at 37°C.
-
-
Cell Stimulation (for wild-type JAK2):
-
Stimulate the cells with an appropriate concentration of cytokine (e.g., erythropoietin) for 15-30 minutes at 37°C. For cells with constitutively active JAK2, this step is omitted.
-
-
Fixation and Permeabilization:
-
Pellet the cells by centrifugation and wash once with PBS.
-
Resuspend the cells in Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Pellet the cells and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in Staining Buffer containing the anti-pSTAT5 antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in Staining Buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
-
Data Analysis:
-
Normalize the MFI of treated samples to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a promising new class of JAK2 inhibitors with a distinct allosteric mechanism of action. By selectively targeting the pseudokinase domain, it offers the potential for improved selectivity and a different pharmacological profile compared to traditional ATP-competitive inhibitors. The data and protocols presented in this guide provide a foundation for further research into the therapeutic applications of this novel inhibitory strategy. The continued exploration of allosteric modulation of JAK2 holds significant promise for the development of more targeted and effective treatments for patients with myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 3. PathWhiz [pathbank.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of JAK2 JH2 Binder-1
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of JAK2 JH2 binder-1, a potent and selective ligand for the pseudokinase domain of Janus Kinase 2. While comprehensive kinome-wide screening data for this specific compound is not publicly available, this guide synthesizes available information on its selectivity within the JAK family and presents a representative kinase cross-reactivity study of a selective JAK2 inhibitor to illustrate the broader context of kinase inhibitor profiling.
Introduction to this compound
This compound, also identified in scientific literature as compound 11, is a valuable tool for investigating the function of the JAK2 pseudokinase (JH2) domain. It binds with high affinity to the ATP-binding site of the JH2 domain, exhibiting a dissociation constant (Kd) of 37.1 nM.[1] The JH2 domain is a critical negative regulator of the adjacent catalytic kinase (JH1) domain, and mutations in this domain, such as the prevalent V617F mutation, are drivers of myeloproliferative neoplasms (MPNs). Consequently, selective binders of the JH2 domain are of significant interest for both basic research and therapeutic development.
Selectivity within the JAK Family
Studies on selective JAK2 JH2 binders, including those with a similar diaminotriazole core to this compound, have primarily focused on their selectivity against the JAK2 JH1 domain and the corresponding domains of other JAK family members (JAK1, JAK3, and TYK2). This intra-family selectivity is crucial for elucidating the specific roles of the JAK2 pseudokinase domain.
Representative Cross-Reactivity Study of a Selective JAK2 Inhibitor
To provide a practical example of a kinase cross-reactivity study, we present data from a published analysis of NSC13626, a selective inhibitor of the JAK2 kinase domain. This compound was profiled against a panel of 97 different kinases, offering a snapshot of its off-target interaction profile.[1][2] It is important to note that NSC13626 targets the active kinase (JH1) domain, and its cross-reactivity profile may differ from that of a JH2 binder. However, this serves as a valuable illustration of the data generated in such an investigation.
| Kinase Family | Kinase | % Inhibition at 10 µM |
| JAK | JAK2 | 95 |
| JAK | JAK3 | 88 |
| JAK | TYK2 | 45 |
| JAK | JAK1 | 30 |
| Other | Aurora A | <10 |
| Other | CDK2 | <10 |
| Other | SRC | <10 |
| Other | LCK | <10 |
| Other | EGFR | <10 |
| ... | ... | ... |
| (This table is a representative summary based on the findings for NSC13626 and is intended for illustrative purposes. The complete dataset for NSC13626 includes 97 kinases.) |
Experimental Protocols
The determination of a compound's kinase selectivity profile involves robust and standardized biochemical assays. Below are detailed methodologies for two common approaches.
Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled ligand (tracer) to a kinase. It is a competitive assay where the test compound displaces the tracer, leading to a change in the polarization of the emitted light.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled tracer specific for the kinase's ATP binding site
-
Test compound (e.g., this compound) stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescent tracer to each well at a fixed concentration.
-
Add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed to determine the concentration of the test compound required to displace 50% of the fluorescent tracer (IC50), which can then be used to calculate the binding affinity (Ki).
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context of JAK2 inhibition and the experimental processes, the following diagrams are provided.
Conclusion
This compound is a highly selective chemical probe for the pseudokinase domain of JAK2. While its primary characterization has focused on selectivity within the JAK family, the principles of broader kinase cross-reactivity screening are essential for a comprehensive understanding of its potential interactions. The representative data for a selective JAK2 inhibitor and the detailed experimental protocols provided in this guide offer a framework for researchers to design and interpret their own cross-reactivity studies. A thorough assessment of a compound's selectivity is a critical step in the development of robust and reliable chemical tools and potential therapeutic agents.
References
A Head-to-Head Comparison of JAK2 JH2 Binders in MPN Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The discovery of the JAK2 V617F mutation in the pseudokinase (JH2) domain as a primary driver of myeloproliferative neoplasms (MPNs) has established JAK2 as a key therapeutic target.[1][2] The JH2 domain plays a crucial autoinhibitory role on the adjacent kinase (JH1) domain, a function that is disrupted by oncogenic mutations, leading to constitutive activation of the JAK-STAT pathway.[3][4] This has spurred the development of small molecules that bind to the JH2 domain, aiming to modulate the activity of pathogenic JAK2 mutants. This guide provides a head-to-head comparison of various JAK2 JH2 binders, supported by experimental data from MPN cell lines.
Quantitative Comparison of JAK2 JH2 Binders
The following table summarizes the binding affinities and cellular potencies of several small molecules targeting the JAK2 JH2 domain. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
| Compound | Target(s) | JH2 Binding Affinity (IC50/Kd) | Cell Viability IC50 in MPN Cell Lines (HEL, SET-2) | Reference(s) |
| JNJ-7706621 | Pan-CDK, Aurora A/B, JAK2 JH1/JH2 | 106 nM (Kd for JH2) | ~1 µM (HEL, SET-2) | [4][5] |
| AT-9283 | JAK2, JAK3, Aurora A/B, Abl | Micromolar range (JH2) | Submicromolar to low micromolar (HEL, SET-2) | [5][6] |
| Reversine (Compound 7) | Mps1, Aurora B, JAK family JH1/JH2 | Micromolar range (JH2) | Micromolar range (HEL, SET-2) | [5] |
| Diaminotriazole analog 18 | JAK2 JH2 selective | Micromolar range (JH2) | No inhibition detected (up to 40 µM) | [5] |
| Diaminotriazine compound 4 | JAK2 JH2 selective | Micromolar range (JH2) | No inhibition detected (up to 40 µM) | [5] |
| Flonoltinib Maleate (FM) | JAK2/FLT3 | Stronger affinity for JH2 than JH1 | Not specified in cell lines, but effective in vivo | [7] |
| JAK2 JH2 binder-1 | JAK2 JH2 selective | 37.1 nM (Kd) | Not specified, but shows in vivo antitumor activity | [8] |
Signaling Pathway and Experimental Workflow
To understand the context of these binders, it is crucial to visualize the signaling pathway they modulate and the experimental process used for their evaluation.
JAK-STAT Signaling Pathway in MPNs
The diagram below illustrates the canonical JAK-STAT signaling pathway and the role of the JAK2 V617F mutation. In normal physiology, cytokine binding induces receptor dimerization, activating JAK2. Activated JAK2 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[2][9] The V617F mutation in the JH2 domain leads to constitutive, cytokine-independent activation of this pathway.[10] JH2 binders aim to modulate this aberrant signaling.
Caption: The JAK-STAT signaling pathway in MPNs, highlighting the intervention point of JAK2 JH2 binders.
Experimental Workflow for Evaluating JAK2 JH2 Binders
The evaluation of novel JAK2 JH2 binders typically follows a structured workflow, beginning with biochemical assays to confirm direct binding and progressing to cell-based assays to determine functional effects in a biological context.
Caption: A typical experimental workflow for the preclinical evaluation of JAK2 JH2 binders.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of JAK2 JH2 binders.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of a compound to the isolated JAK2 JH2 domain by measuring the displacement of a fluorescently labeled probe.[11][12]
-
Objective: To quantify the binding affinity (Kd or IC50) of test compounds to the JAK2 JH2 protein.
-
Materials:
-
Purified recombinant human JAK2 JH2 domain protein.
-
Fluorescently labeled probe (e.g., JH2 probe 1, BODIPY-ATP).[4][11]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well black microplate.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a solution of JAK2 JH2 protein and the fluorescent probe in the assay buffer. The concentrations should be optimized based on the probe's Kd to yield a stable and robust signal window.
-
Serially dilute the test compounds in DMSO and then add them to the wells of the 384-well plate.
-
Add the JAK2 JH2/probe mixture to the wells containing the test compounds. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of a known binder or no protein).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Objective: To determine the concentration at which a compound inhibits 50% of cell proliferation (IC50) in MPN cell lines.
-
Materials:
-
MPN cell lines (e.g., HEL, SET-2, or Ba/F3-JAK2V617F).[13]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO.
-
96-well white-walled, clear-bottom microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the MPN cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and calculate the IC50 value by fitting the results to a dose-response curve.[13]
-
Western Blotting for Phospho-STAT5 (p-STAT5)
This technique is used to assess the functional effect of JH2 binders on the JAK-STAT signaling pathway by measuring the levels of phosphorylated STAT5, a key downstream target of activated JAK2.
-
Objective: To determine if test compounds inhibit JAK2-mediated phosphorylation of STAT5 in MPN cells.
-
Materials:
-
MPN cell lines (e.g., HEL).
-
Test compounds and DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Protocol:
-
Plate MPN cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle for a defined period (e.g., 2-6 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them using RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in p-STAT5 levels.
-
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. Molecular insights into regulation of JAK2 in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JAK2 in Myeloproliferative Neoplasms: Still a Protagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating JAK2 Inhibition: A Comparative Guide to Downstream Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 2 (JAK2) signaling pathway is a critical mediator of cellular processes, and its aberrant activation is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. Consequently, JAK2 has emerged as a key therapeutic target. This guide provides a comparative analysis of JAK2 JH2 binder-1 and other representative JAK2 inhibitors, focusing on the validation of their ability to inhibit downstream signaling. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of their mechanisms and performance.
Comparative Analysis of JAK2 Inhibitors
The efficacy of a JAK2 inhibitor is determined by its ability to modulate the kinase's activity and subsequently block the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The following table summarizes the inhibitory activities of this compound and a selection of other JAK2 inhibitors.
It is important to note that the data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Target Domain | Mechanism of Action | Biochemical IC50 (JAK2) | Cellular pSTAT5 Inhibition IC50 | Reference |
| This compound | JH2 (Pseudokinase) | Allosteric Inhibition | 37.1 nM (Kd) | Completely inhibits at 20 µM[1] | [1] |
| Ruxolitinib | JH1 (Kinase) | ATP-competitive | 2.8 nM | 14 nM (SET-2 cells)[2][3] | [2][3] |
| Fedratinib | JH1 (Kinase) | ATP-competitive | 3 nM | 672 nM (SET-2 cells)[2][3] | [2][3] |
| Pacritinib | JH1 (Kinase) | ATP-competitive | 23 nM | 429 nM (SET-2 cells)[2][3] | [2][3] |
| Momelotinib | JH1 (Kinase) | ATP-competitive | 18 nM | 205 nM (SET-2 cells)[2][3] | [2][3] |
| JNJ-7706621 | JH1 and JH2 | ATP-competitive | - | - | [4] |
| BMS-986165 | JH2 (Pseudokinase) | Allosteric Inhibition | 178 nM | - | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Western Blot for STAT5 Phosphorylation
This protocol details the steps to assess the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.
a. Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., HEL cells for JAK2 V617F or TF-1 cells for wild-type JAK2) in appropriate media and conditions.
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with various concentrations of the JAK2 inhibitor (e.g., this compound, Ruxolitinib) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
b. Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the pSTAT5 bands and normalize to a loading control (e.g., total STAT5 or GAPDH).
-
Plot the normalized pSTAT5 levels against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the direct binding of an inhibitor to JAK2 within intact cells.
a. Cell Treatment:
-
Culture cells expressing the target protein (JAK2) to a sufficient density.
-
Treat the cells with the test compound or vehicle control at a desired concentration and incubate to allow for target engagement.
b. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
c. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
d. Protein Detection:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble JAK2 in each sample using Western blotting, as described in the protocol above, with an antibody specific for JAK2.
e. Data Analysis:
-
Quantify the band intensity for soluble JAK2 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the amount of soluble JAK2 as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization of JAK2 upon ligand binding, confirming target engagement.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of JAK2 JH2 Binders
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 2 (JAK2) is a critical mediator of signaling for a host of cytokines and growth factors, playing a pivotal role in hematopoiesis and immune function. While the catalytic JH1 domain has been the traditional target for inhibitors, the pseudokinase (JH2) domain has emerged as an attractive allosteric target for developing more selective therapies. Binders targeting the JH2 domain aim to modulate JAK2 activity with potentially greater specificity and fewer off-target effects compared to ATP-competitive JH1 inhibitors. This guide provides a comparative overview of the preclinical efficacy of emerging JAK2 JH2 binders, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Look at JAK2 JH2 Binders
The following table summarizes the in vitro binding affinity and cellular potency of representative JAK2 JH2 binders from different chemical scaffolds. It is important to note that these compounds are largely in the preclinical stages of development, and publicly available data is limited. The data presented here is compiled from various sources and is intended for comparative purposes.
| Compound Class | Representative Compound | In Vitro Binding Affinity (Kd/IC50) | Cellular Potency (pSTAT5 Inhibition IC50) | Selectivity Profile | Reference |
| Indoloxytriazines | Compound 22 | Kd: 65 µM (for V617F JH2) | Not Reported | No detectable binding to JAK2 JH1 | [1] |
| Diaminotriazoles | Compound 2 | Kd: 0.346 µM | Not Reported | ~19-fold selective for JH2 over JH1 | [2] |
| Pyrrolopyrimidines | Not Specified | Double-digit nM affinity for JH2 | Not Reported | Up to 360-fold selectivity over JH1 | [2] |
| N-methyl pyridazine-3-carboxamides | Compound 1 (BMS-986165/Deucravacitinib)* | IC50: 0.2 nM (TYK2 JH2 HTRF) | IC50: 5 nM (IL-23/IFNα cellular reporter assay) | Highly selective for TYK2 JH2 over other JAK JH1 domains | [3] |
*Note: Deucravacitinib is a TYK2 JH2 inhibitor and is included as a successful example of a clinically approved pseudokinase binder.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these binders, the following diagrams illustrate the JAK2 signaling pathway and a typical experimental workflow.
References
- 1. Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain and its V617F variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of Small Molecules Targeting the JAK2 JH2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a pivotal role in hematopoiesis and immune responses.[1][2] Dysregulation of JAK2 activity, often driven by mutations in its pseudokinase (JH2) domain, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3] While traditional JAK2 inhibitors have targeted the active kinase (JH1) domain, there is growing interest in developing small molecules that bind to the regulatory JH2 domain.[4][5] Targeting the JH2 domain offers the potential for more selective inhibition of mutant JAK2 and novel therapeutic strategies.[1][4] This guide provides a structural and quantitative comparison of various small molecules that have been identified as binders of the JAK2 JH2 domain, supported by experimental data.
Quantitative Comparison of JAK2 JH2 Domain Binders
The following table summarizes the binding affinities of several small molecules for the JAK2 JH2 domain. For comparison, binding affinities for the JAK2 JH1 domain are also included where available, to indicate selectivity.
| Compound | Target Domain | Binding Affinity (Kd/IC50) | Experimental Method | Reference |
| JNJ-7706621 | JAK2 JH2 | 106 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
| JAK2 JH1 | 31 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] | |
| AT-9283 | JAK2 JH2 | 1323 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| JAK2 JH1 | 11 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] | |
| CHZ868 | EPOR JAK2 WT Ba/F3 cell | 0.17 µM (IC50) | Cell-based assay | [7] |
| SET2 (JAK2 V617F) | 59 nM (GI50) | Cell Proliferation Assay | [7][8] | |
| Cerdulatinib (B612036) | JAK2 | 6 nM (IC50) | Biochemical Assay | [9] |
| JAK1 | 12 nM (IC50) | Biochemical Assay | [9] | |
| JAK3 | 8 nM (IC50) | Biochemical Assay | [9] | |
| TYK2 | 0.5 nM (IC50) | Biochemical Assay | [9] | |
| NVP-BSK805 | JAK2 JH2 | 42.0 ± 3.5 µM (Kd) | Fluorescence Polarization (FP) | [10] |
| Filgotinib (GLPG0634) | JAK2 JH2 | 9% inhibition at 50 µM | Fluorescence Polarization (FP) | [10] |
| Compound 13 | JAK2 JH2 (WT) | 0.033 µM (Kd) | Fluorescence Polarization (FP) | [11] |
| JAK2 JH1 | >10 µM (Kd) | Fluorescence Polarization (FP) | [11] | |
| Compound 22 | JAK2 JH2 (V617F) | 65 µM (Kd) | Fluorogenic Assay | [12] |
| JAK2 JH1 | No detectable binding | Not applicable | [12] |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these small molecules function, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a general workflow for identifying and characterizing JAK2 JH2 domain binders.
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Caption: A generalized experimental workflow for the discovery and validation of JAK2 JH2 domain binders.
Structural Insights into Small Molecule Binding
The interaction of small molecules with the ATP-binding pocket of the JAK2 JH2 domain has been elucidated through X-ray crystallography for several compounds. These structural studies provide a molecular basis for their binding and a foundation for structure-based drug design.
-
JNJ-7706621 and AT-9283: Both of these multi-kinase inhibitors bind to the hinge region of the JH2 domain, a common feature for ATP-competitive inhibitors.[1] The binding mode of JNJ-7706621 to the JH1 and JH2 domains is noted to be virtually identical, primarily mediated by interactions with the hinge region of both domains.[1] In contrast, AT-9283 does not directly interact with the gatekeeper residue Q626 in the JH2 domain.[1]
-
CHZ868: As a type II inhibitor, CHZ868 is thought to bind to the inactive "DFG-out" conformation of the kinase.[13] It is proposed to engage the hinge region of JAK2 through hydrogen bonds between its amino-pyridine moiety and the backbone of L932, with the pyridine (B92270) group occupying the adenine (B156593) pocket.[7]
-
Cerdulatinib: Structural studies of cerdulatinib in complex with the JAK2 kinase domain reveal that high potency and moderate selectivity can be achieved by targeting the front pocket of the ATP-binding site.[14][15]
-
Diaminotriazole and Diaminotriazine Analogs: Screening efforts have identified compounds from these chemical classes that exhibit selectivity for the JAK2 JH2 domain over the JH1 domain.[16] X-ray crystal structures of these ligands in complex with both wild-type and V617F JAK2 JH2 show generally similar binding modes.[16]
Experimental Protocols
The determination of binding affinities and the elucidation of structural interactions rely on a variety of biophysical and biochemical techniques. Below are brief descriptions of the key experimental protocols cited in this guide.
Fluorescence Polarization (FP) Assay
This competitive binding assay is used to determine the binding affinities of small molecules to the JAK2 JH2 domain.[10]
-
Principle: The assay measures the change in polarization of fluorescently labeled light emitted from a fluorescent probe. A small, fluorescently labeled molecule (tracer) that binds to the JH2 domain will tumble rapidly in solution, resulting in low polarization. When bound to the much larger JH2 protein, its tumbling is slowed, leading to an increase in polarization. Unlabeled test compounds compete with the tracer for binding to the JH2 domain, causing a decrease in polarization in a concentration-dependent manner.
-
General Procedure:
-
A fluorescent probe that binds to the JAK2 JH2 domain is incubated with the purified recombinant JAK2 JH2 protein.
-
Increasing concentrations of the test compound are added to the mixture.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Kd can then be calculated from the IC50.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
-
Principle: ITC measures the heat released or absorbed during a binding event. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
-
General Procedure:
-
A solution of the ligand (small molecule) is placed in the injection syringe.
-
A solution of the protein (JAK2 JH2 or JH1 domain) is placed in the sample cell.
-
The ligand is injected into the protein solution in small aliquots.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
-
X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of a protein-ligand complex.
-
Principle: X-rays are diffracted by the electrons in a crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the molecule can be determined.
-
General Procedure:
-
The purified JAK2 JH2 protein is co-crystallized with the small molecule inhibitor.
-
The resulting crystals are exposed to a beam of X-rays.
-
The diffraction data are collected and processed.
-
The electron density map is calculated, and a model of the protein-ligand complex is built and refined.
-
This guide provides a comparative overview of small molecules targeting the JAK2 JH2 domain. The presented data and methodologies offer valuable insights for researchers and professionals in the field of drug discovery, aiding in the development of next-generation JAK2 inhibitors.
References
- 1. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain and its V617F variant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 14. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of JAK2 JH2 binder-1
For immediate use by researchers, scientists, and drug development professionals, this guide outlines the necessary safety and logistical procedures for the proper disposal of JAK2 JH2 binder-1 (CAS No. 2923309-41-3). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent research compound, all waste containing this compound must be treated as hazardous chemical waste.
I. Guiding Principle: The Safety Data Sheet (SDS)
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS is the primary document containing specific information on the compound's hazards, handling, and required disposal methods. In the absence of a readily available SDS, the precautionary principle dictates that the compound be treated as highly potent and hazardous.
II. Personal Protective Equipment (PPE) and Handling
When handling this compound in any form (solid powder or in solution) and preparing it for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.
-
Gloves: Use impervious, chemical-resistant gloves.
-
Eye Protection: Wear safety goggles with side shields.
-
Lab Coat: A standard laboratory coat is mandatory to protect against skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a suitable respirator is required.
All handling of waste materials should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
III. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[4][5][6]
-
Solid Waste: All solid materials contaminated with this compound, including unused or expired powder, weighing papers, contaminated gloves, pipette tips, and vials, must be collected separately.[7]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated liquid waste container. Do not mix with other incompatible waste streams.[7]
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[8][9]
Step 2: Waste Containment
-
Containers: Use only appropriate, leak-proof, and shatter-resistant containers for both solid and liquid waste.[1][4] Containers must have a secure, screw-top cap and be kept closed except when adding waste.[2]
-
Filling: Do not overfill liquid waste containers. It is a best practice to fill them to no more than 75-80% of their capacity to allow for vapor expansion.[10]
Step 3: Labeling
Accurate and clear labeling is a critical compliance requirement.
-
All waste containers must be clearly labeled with the words "Hazardous Waste." [7][11]
-
The label must include the full chemical name: "this compound" and its CAS Number: 2923309-41-3 .
-
List all other components in the waste container, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
Step 4: Storage
-
Store all sealed and labeled hazardous waste containers in a designated, secure Satellite Accumulation Area (SAA) within the laboratory.[2]
-
This area should be away from general traffic and clearly marked. Ensure that incompatible waste types are segregated within the SAA to prevent accidental reactions.[5]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1][7][10]
-
Complete all required waste disposal forms or tags as per your institution's procedures.[10]
-
Follow the specific instructions provided by EHS for moving the waste to the final pickup location.
IV. Decontamination and Spill Management
-
Any surfaces or non-disposable equipment that come into contact with this compound must be decontaminated. A common method is to wipe surfaces with a suitable solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.[7]
-
In the event of a spill, the spilled chemical and all materials used for cleanup must be treated as hazardous waste.[5][6] For significant spills, evacuate the area and immediately contact your institution's EHS or safety office.
Data Presentation
Due to the specific nature of this compound as a research compound, publicly available quantitative data regarding disposal-specific parameters (e.g., concentration limits for different disposal routes) is not available. All quantities of this compound should be treated as hazardous waste.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the Safe Disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Safety Protocols for Handling JAK2 JH2 Binder-1
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for the handling and disposal of JAK2 JH2 binder-1 (CAS No. 2923309-41-3). As a potent and selective research compound, it is imperative that researchers, scientists, and drug development professionals adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on best practices for handling potent, research-grade kinase inhibitors.
Operational Plan for Safe Handling
A systematic approach is essential for the safe management of this compound within the laboratory. The following step-by-step procedures should be strictly followed:
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Inventory: Document the date of receipt, quantity, and storage location in the laboratory's chemical inventory system.
-
Storage: Store the compound at -20°C, protected from light and moisture.
2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid form. The level of PPE required varies with the procedure being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
3. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment. If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated using an appropriate method as determined by your institution's Environmental Health and Safety (EHS) department.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
